6-Carboxysucrose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4?,5?,6+,7?,8?,9?,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJMYQBOZZDDJJ-RBNKDYLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(C([C@](O1)(CO)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Carboxysucrose chemical structure and properties
An In-depth Technical Guide to 6-Carboxysucrose: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Carboxysucrose, a selectively modified sucrose derivative with significant potential in biomedical and pharmaceutical applications. While direct literature on this specific molecule is emerging, this document synthesizes information from analogous carboxylated polysaccharides and selectively modified sucrose derivatives to present a detailed account of its chemical structure, plausible synthetic routes, predicted physicochemical properties, and prospective applications. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging bio-based molecules as functional building blocks. We will explore the nuanced chemistry of sucrose modification, contrasting 6-Carboxysucrose with the more commonly known periodate-oxidized sucrose. Furthermore, we will delve into its potential as a biocompatible crosslinker, a ligand for nanoparticle functionalization, and a versatile tool for bioconjugation.
Introduction: The Rationale for Sucrose Modification
Sucrose, a readily available and inexpensive disaccharide, is an attractive renewable resource for the chemical industry.[1] Its polyfunctionality, with eight hydroxyl groups of varying reactivity, presents both a challenge and an opportunity for synthetic chemists.[1] The selective modification of these hydroxyl groups can yield novel molecules with tailored properties for a wide range of applications, from biodegradable polymers to advanced drug delivery systems.
6-Carboxysucrose, derived from the selective oxidation of the primary alcohol at the C-6 position of the glucose moiety to a carboxylic acid, represents a particularly valuable derivative. This transformation introduces a versatile chemical handle for further functionalization while maintaining the core biocompatibility of the sucrose backbone.
It is crucial to distinguish 6-Carboxysucrose from two other related but structurally distinct compounds:
-
Oxidized Sucrose (OS): Typically prepared by periodate oxidation, this process cleaves the vicinal diols in both the glucose and fructose rings, resulting in a mixture of tetra-aldehyde structures.[2][3] While a potent crosslinker, its structure and reactivity are fundamentally different from the singular carboxylic acid functionality of 6-Carboxysucrose.
-
Ferric Carboxymaltose: This is a pharmaceutical product used to treat iron deficiency anemia.[4][5] It is a complex of polynuclear iron (III)-hydroxide with carboxymaltose, a derivative of maltodextrin, not sucrose.[4][6]
This guide will focus on the unique chemistry and potential of the precisely defined 6-Carboxysucrose structure.
Chemical Structure and Nomenclature
The structure of 6-Carboxysucrose is defined by the retention of the disaccharide linkage and the conversion of the C-6 primary alcohol of the glucopyranosyl unit into a carboxylic acid.
IUPAC Name: (2R,3R,4S,5S,6R)-2-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol-6-carboxylic acid
Below is a diagram illustrating the chemical structure of 6-Carboxysucrose.
Caption: Chemical structure of 6-Carboxysucrose.
Synthesis and Purification
The synthesis of 6-Carboxysucrose requires the regioselective oxidation of the primary hydroxyl group at the C-6 position of the glucose unit, while leaving the other seven hydroxyl groups, including two other primary hydroxyls (C-1 of fructose and C-6 of fructose), untouched. This presents a significant synthetic challenge.
Proposed Synthesis: TEMPO-Mediated Oxidation
A highly effective method for the selective oxidation of primary alcohols to carboxylic acids in carbohydrates is through the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).[7] This method has been successfully applied to various polysaccharides, including cellulose.[8]
Experimental Protocol: Proposed Synthesis of 6-Carboxysucrose
-
Dissolution: Dissolve sucrose in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Catalyst Addition: Add catalytic amounts of TEMPO and sodium bromide (NaBr) to the solution.
-
Oxidation: Cool the reaction mixture in an ice bath and slowly add a solution of sodium hypochlorite (NaOCl). The pH of the reaction mixture should be maintained between 9 and 10 by the controlled addition of NaOH solution.
-
Quenching: Once the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding a small amount of ethanol.
-
Purification: The resulting solution can be purified by ion-exchange chromatography to separate the 6-Carboxysucrose from unreacted sucrose and salts. The product can then be isolated by lyophilization.
The causality behind this experimental design lies in the mechanism of TEMPO-mediated oxidation. The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO. This species selectively oxidizes the sterically most accessible primary alcohol at the C-6 position of the glucose residue to an aldehyde, which is then further oxidized to a carboxylic acid under the reaction conditions. The other primary hydroxyls at C-1' and C-6' are sterically hindered, making them less reactive.
Caption: Proposed workflow for the synthesis of 6-Carboxysucrose.
Physicochemical Properties and Characterization
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₂H₂₀O₁₂ |
| Molecular Weight | 356.28 g/mol |
| Appearance | White, crystalline solid |
| Solubility | Expected to have high water solubility, likely exceeding that of sucrose. |
| Acidity (pKa) | Expected to be a weak acid, with a pKa similar to other sugar acids (approx. 3-4). |
| Hygroscopicity | Likely to be hygroscopic. |
| Thermal Stability | Expected to be less stable than sucrose upon heating, particularly at low pH. |
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 6-Carboxysucrose is expected to show characteristic bands of both a polyol and a carboxylic acid.
-
O-H Stretch (Alcohol): A broad band around 3600-3200 cm⁻¹.
-
O-H Stretch (Carboxylic Acid): A very broad band from 3300-2500 cm⁻¹, overlapping with the alcohol O-H stretch.[9][10]
-
C-H Stretch: Bands in the region of 3000-2850 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1730-1700 cm⁻¹.[11] This is a key diagnostic peak distinguishing it from sucrose.
-
C-O Stretch: Multiple strong bands in the fingerprint region (1300-1000 cm⁻¹) corresponding to the various C-O bonds in the sugar rings and the carboxylic acid.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure of 6-Carboxysucrose.[13][14][15]
-
¹H NMR: The spectrum would be complex due to the many overlapping sugar protons. Key indicators would be the shift of the protons on C-5 of the glucose unit and the disappearance of the signals corresponding to the C-6 protons.
-
¹³C NMR: This would be more definitive. We would expect to see:
-
The disappearance of the signal for the C-6 carbon of the glucose unit (typically around 62 ppm in sucrose).
-
The appearance of a new signal in the downfield region (170-180 ppm) corresponding to the carboxyl carbon.
-
Shifts in the signals for the adjacent C-4 and C-5 carbons of the glucose unit.
-
Applications in Research and Drug Development
The introduction of a carboxylic acid group onto the sucrose backbone opens up a wide array of applications, particularly in the pharmaceutical and biomedical fields.
Bioconjugation and Drug Delivery
The carboxylic acid functionality of 6-Carboxysucrose can be readily activated to form covalent bonds with amine-containing molecules, such as proteins, peptides, and certain drugs. This is typically achieved using carbodiimide chemistry (e.g., with EDC and NHS) to form a stable amide linkage.
This capability allows 6-Carboxysucrose to be used as:
-
A biocompatible linker: For attaching drugs to carrier molecules or for creating antibody-drug conjugates.
-
A solubilizing agent: Attaching it to hydrophobic drugs can improve their aqueous solubility.
-
A surface modifier for nanoparticles: Coating nanoparticles with 6-Carboxysucrose can improve their biocompatibility, reduce non-specific protein adsorption, and prolong circulation time in the bloodstream.
Caption: Bioconjugation workflow using 6-Carboxysucrose.
Hydrogel Formation for Tissue Engineering
Drawing parallels from the extensive research on oxidized sucrose, 6-Carboxysucrose can be used to create biocompatible and biodegradable hydrogels.[1][16] These hydrogels can be formed by crosslinking polymer chains that have complementary functional groups (e.g., amines or hydroxyls). For instance, 6-Carboxysucrose could be used to crosslink chitosan, a biocompatible polysaccharide, to form hydrogels for wound healing or as scaffolds for tissue engineering.[2] The resulting hydrogels would be entirely carbohydrate-based, offering excellent biocompatibility.
As a Building Block for Novel Biomaterials
The dual functionality of 6-Carboxysucrose (multiple hydroxyl groups and a single carboxylic acid) makes it an interesting monomer for polymerization reactions. It can be used to synthesize novel polyesters and other polymers with properties derived from the sucrose backbone, such as chirality and hydrophilicity.
Conclusion
6-Carboxysucrose stands as a promising, bio-based chemical building block with significant potential for high-value applications in the pharmaceutical and biomedical fields. While its synthesis requires careful control of regioselectivity, established methods like TEMPO-mediated oxidation offer a viable pathway to its production. The presence of a carboxylic acid handle on a biocompatible sucrose core provides a versatile platform for bioconjugation, nanoparticle functionalization, and the creation of novel biomaterials such as hydrogels. Further research into the detailed characterization and application of 6-Carboxysucrose is warranted to fully unlock its potential as a sustainable and functional chemical entity. This guide serves as a foundational resource for scientists and researchers poised to explore the rich chemistry of this unique sucrose derivative.
References
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Detailed Structural Characterization of Oxidized Sucrose and Its Application in the Fully Carbohydrate-Based Preparation of a Hydrogel from Carboxymethyl Chitosan. National Center for Biotechnology Information. [Link]
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Chitosan Hydrogels Crosslinked with Oxidized Sucrose for Antimicrobial Applications. MDPI. [Link]
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Characterization of micelles formed by sucrose 6-O-monoesters. ResearchGate. [Link]
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Sucrose. NIST WebBook. [Link]
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Table 3, Key Characteristics of Ferric Carboxymaltose, Ferric Derisomaltose, and Iron Sucrose. National Center for Biotechnology Information. [Link]
- WO2021226098A1 - Nmr methods for characterizing iron sucrose.
-
Structural Analysis of Oxidized Sucrose and Its Application as a Crease-Resistant Crosslinking Agent. National Center for Biotechnology Information. [Link]
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Oxidized Sucrose: A Potent and Biocompatible Crosslinker for Three-Dimensional Fibrous Protein Scaffolds. ResearchGate. [Link]
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Interpreting Infrared Spectra. Specac Ltd. [Link]
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Selective mediated electrochemical oxidation of sucrose to the corresponding tricarboxylic acid. ResearchGate. [Link]
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(13)C NMR Spectroscopy as a Tool for the in situ Characterisation of Iron-Supplementing Preparations. ResearchGate. [Link]
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Criticality of Surface Characteristics of Intravenous Iron–Carbohydrate Nanoparticle Complexes: Implications for Pharmacokinetics and Pharmacodynamics. MDPI. [Link]
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Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents. National Center for Biotechnology Information. [Link]
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¹³C NMR spectroscopy as a tool for the in situ characterisation of iron-supplementing preparations. Semantic Scholar. [Link]
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Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate. [Link]
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Detailed Structural Characterization of Oxidized Sucrose and Its Application in the Fully Carbohydrate-Based Preparation of a Hydrogel from Carboxymethyl Chitosan. MDPI. [Link]
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Oxidation of combined ingestion of glucose and sucrose during exercise. PubMed. [Link]
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NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. [Link]
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Synthesis and Properties of Sucrose- and Lactose-Based Aromatic Ester Surfactants as Potential Drugs Permeability Enhancers. MDPI. [Link]
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Carbohydrate nanocarriers in biomedical applications: functionalization and construction. Royal Society of Chemistry. [Link]
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Ferric Carboxymaltose. PubChem. [Link]
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Supplementary Data: General Procedure for synthesis of 6-carboxy cellulose (6CC). The Royal Society of Chemistry. [Link]
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Oxidation of exogenous glucose, sucrose, and maltose during prolonged cycling exercise. Journal of Applied Physiology. [Link]
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Impact of oxidized sucrose as a bio-based crosslinker on thermoformable films made from lupin protein isolate (Lupinus angustifolius L.). Technical University of Munich. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Synthesis of sucrose ester through enzymatic esterification and stability analysis as food emulsifier. E3S Web of Conferences. [Link]
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Comparable Exogenous Carbohydrate Oxidation from Lactose or Sucrose during Exercise. PubMed. [Link]
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IR Absorption Frequencies. Northern Illinois University. [Link]
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Comparison of ferric Carboxymaltose and iron sucrose complex for treatment of iron deficiency anemia in pregnancy- randomised controlled trial. BMC Pregnancy and Childbirth. [Link]
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Biosynthesis of Sucrose | Biochemistry II (Theory) | BIO506T_Topic110. YouTube. [Link]
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Pharmaceutical Research Applications of Carbohydrates and Polysaccharides. CDMO. [Link]
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Preparation of 5- and 6-Carboxyfluorescein. ResearchGate. [Link]
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Engineered Sucrose Derivatives: A Technical Guide to 6-O-Carboxysucrose and Sucrose Tricarboxylate
The Regioselectivity Challenge in Sucrose Oxidation
Sucrose is a highly functionalized, renewable disaccharide possessing three primary hydroxyl groups: C-6 on the glucopyranosyl ring, and C-1' and C-6' on the fructofuranosyl ring. For drug development professionals and polymer scientists, selectively oxidizing these hydroxyls to carboxylic acids unlocks novel building blocks for targeted drug delivery, metal chelation, and biodegradable hydrogels.
However, the inherent steric and electronic similarities of these three primary hydroxyls present a significant regioselectivity challenge. This whitepaper provides an in-depth technical comparison of two highly engineered derivatives: 6-O-carboxysucrose (a selectively oxidized monocarboxylate) and sucrose tricarboxylate (a fully oxidized tricarboxylate), detailing the causality behind their synthesis and their distinct applications.
Mechanistic Pathways of Selective Oxidation
Monocarboxylation via Platinum Catalysis (6-O-Carboxysucrose)
To achieve mono-oxidation specifically at the C-6 position, researchers rely on heterogeneous platinum-catalyzed aerobic oxidation. When sucrose is oxidized using a Pt/C catalyst with O₂ at a strict neutral pH, the reaction demonstrates high specificity for the C-6 and C-6' positions[1].
The Causality of Regioselectivity: At pH 7.0, the C-1' hydroxyl group is sterically shielded from the platinum catalyst's surface, preventing its oxidation[2]. While both C-6 and C-6' are oxidized, the 6-O-carboxysucrose isomer can be isolated due to its unique biological susceptibility to enzymatic cleavage, a feature exploited in downstream purification[1].
Tricarboxylation via Sonocatalyzed TEMPO Oxidation (Sucrose Tricarboxylate)
When complete oxidation of all three primary hydroxyls is required, the is deployed[3]. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a sterically hindered stable nitroxyl radical that exclusively targets primary hydroxyls, converting them to aldehydes before NaOCl further oxidizes them to carboxylates.
The Causality of Sonocatalysis: Traditional TEMPO oxidations require toxic sodium bromide (NaBr) as a co-catalyst. However, applying high-frequency (500 kHz) ultrasound accelerates the formation of the nitrosonium ion—the active oxidizing species in the catalytic cycle. This sonochemical effect allows for a highly efficient, bromide-free synthesis of sucrose tricarboxylate[3].
Fig 1: Divergent catalytic pathways for the selective oxidation of sucrose primary hydroxyls.
Comparative Physicochemical Properties
The degree of oxidation fundamentally alters the molecular weight, charge density, and functional utility of the sucrose scaffold. The quantitative data is summarized below:
| Property | 6-O-Carboxysucrose | Sucrose Tricarboxylate |
| Chemical Formula | C₁₂H₂₀O₁₂ | C₁₂H₁₆O₁₄ |
| Molecular Weight | 356.28 g/mol | 384.25 g/mol |
| Targeted Hydroxyls | C-6 (Glucopyranosyl ring) | C-6, C-1', C-6' |
| Degree of Oxidation | Monocarboxylate | Tricarboxylate |
| Catalytic System | Pt/C, O₂, pH 7.0 | TEMPO, NaOCl, Ultrasound |
| Primary Application | Biodegradable surfactants | Metal chelation, Hydrogels |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to confirm reaction success in real-time.
Protocol: Synthesis of 6-O-Carboxysucrose via Pt/C Oxidation
Step-by-Step Methodology:
-
Preparation: Dissolve sucrose in deionized water to a 10% (w/v) concentration. Add 5% Pt/C catalyst (10% w/w relative to sucrose).
-
Aerobic Oxidation: Heat the reactor to 100°C and bubble O₂ gas through the suspension.
-
Causality: Decreasing the temperature to 80°C drastically reduces the oxidation rate without improving selectivity[2].
-
-
pH Control: Maintain the reaction strictly at pH 7.0 using a pH-stat delivering 0.5 M NaOH.
-
Causality: Elevating the pH to 9.0 strips the steric shielding of the C-1' hydroxyl, leading to unwanted oxidation and high proportions of decomposition products[2].
-
-
Self-Validation (Enzymatic Cleavage): The raw product is a mixture of 6-carboxysucrose, 6'-carboxysucrose, and 6,6'-dicarboxysucrose. To validate and isolate the 6-isomer, introduce the enzyme invertase at pH 5.0. Invertase rapidly hydrolyzes 6-carboxysucrose into its monosaccharides, while 6,6'-dicarboxysucrose acts as an inhibitor and completely resists cleavage[1]. Track the release of fructose via HPLC to confirm the exact yield of the 6-isomer.
Protocol: Sonocatalyzed TEMPO Oxidation for Sucrose Tricarboxylate
Step-by-Step Methodology:
-
Preparation: Dissolve sucrose (10 mmol) and TEMPO (0.1 mmol) in 50 mL of water. Do not add sodium bromide.
-
Sonication: Submerge the reactor in an ultrasonic bath operating at 500 kHz.
-
Causality: High-frequency ultrasound induces acoustic cavitation, generating microbubbles that accelerate the formation of the nitrosonium ion, bypassing the need for toxic bromide co-catalysts[3].
-
-
Oxidation: Add 12% NaOCl dropwise to initiate the reaction.
-
Self-Validation (Stoichiometric Tracking): As primary alcohols oxidize to carboxylic acids, HCl is generated. Operate a pH-stat set to 10.5 using 0.5 M NaOH. The reaction is a self-validating closed loop: it is deemed exactly 100% complete when precisely 3 molar equivalents of NaOH (relative to the starting sucrose) have been consumed[3].
Fig 2: Self-validating sonocatalyzed TEMPO oxidation workflow for sucrose tricarboxylate.
Applications in Drug Development and Material Science
6-O-Carboxysucrose: Because it features a single carboxylic acid handle while retaining the complex stereochemistry and hydrophilicity of sucrose, 6-O-carboxysucrose is an ideal intermediate for targeted esterification. Drug development professionals utilize it to synthesize biodegradable non-ionic surfactants and to conjugate poorly soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.
Sucrose Tricarboxylate: The presence of three distinct carboxylate groups transforms sucrose into a potent, biocompatible cross-linking agent and chelator. In tissue engineering, it is used to cross-link biopolymers (like chitosan or polyallylamine) into robust hydrogels. In pharmaceuticals, its high charge density allows for the formation of stable sucrose-calcium or sucrose-iron chelates, which are actively transported across the intestinal Caco-2 monolayer to treat severe mineral deficiencies.
References
-
Sucrose tricarboxylate by sonocatalysed TEMPO-mediated oxidation Source: Carbohydrate Research, Volume 326, Issue 3, Pages 176-184 (2000). URL:[Link]
-
Platinum Catalysed Oxidation of Sucrose Source: Journal of Carbohydrate Chemistry, Volume 10, Issue 1, Pages 11-23 (1991). URL:[Link]
-
Influence of Temperature and pH on the Platinum Catalysed Oxidation of Sucrose Source: Journal of Carbohydrate Chemistry, Volume 13, Issue 2, Pages 273-283 (1994). URL:[Link]
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An In-Depth Technical Guide to the Nomenclature of Glucuronic Acid Fructofuranosyl Esters
This guide provides a comprehensive overview of the systematic nomenclature of glucuronic acid fructofuranosyl esters, a class of compounds of increasing interest in glycobiology and drug development. A thorough understanding of their naming conventions is paramount for unambiguous scientific communication, ensuring structural clarity in research and development. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this specific area of carbohydrate nomenclature.
Foundational Principles of Carbohydrate Ester Nomenclature
The naming of glucuronic acid fructofuranosyl esters is governed by the International Union of Pure and Applied Chemistry (IUPAC) recommendations for carbohydrate nomenclature.[1][2] These rules provide a systematic framework for deconstructing the molecule into its constituent parts and assigning a name that unequivocally describes its chemical structure.
The fundamental principle of ester nomenclature involves identifying the acid and alcohol components that form the ester linkage.[3][4][5] In the case of glucuronic acid fructofuranosyl esters, the glucuronic acid moiety serves as the carboxylic acid, while the fructofuranose moiety provides the alcohol (a hydroxyl group) for esterification.
The systematic name is constructed by first naming the alkyl or glycosyl group derived from the alcohol, followed by the name of the carboxylate derived from the carboxylic acid. The "-ic acid" suffix of the acid is replaced with "-ate".[4][6][7]
Deconstructing the Name: A Step-by-Step Approach
To correctly name a glucuronic acid fructofuranosyl ester, a systematic analysis of its structure is required. This process can be broken down into the following key steps:
Identification of the Constituent Monosaccharides
The first step is to identify the two monosaccharide units that comprise the ester:
-
Glucuronic Acid: This is a sugar acid derived from glucose, where the hydroxyl group on carbon 6 has been oxidized to a carboxylic acid.[8][9] It is crucial to specify its stereochemistry (D- or L-), with D-glucuronic acid being the most common form in nature.[8] The IUPAC-compliant name for the cyclic form is D-glucopyranuronic acid.[8]
-
Fructofuranose: This is the five-membered ring form of fructose. It is essential to determine the anomeric configuration (α or β) at carbon 2, the anomeric center of fructose.
Locating the Ester Linkage
The next critical step is to pinpoint the specific hydroxyl group on the fructofuranose moiety that is involved in the ester bond with the carboxyl group of glucuronic acid. The position is indicated by a number corresponding to the carbon atom of the fructofuranose ring.
Assembling the Systematic Name
Once the constituent parts and their linkage are identified, the systematic name can be constructed following IUPAC conventions. The general structure of the name is:
[Anomeric configuration of Fructose]-[Stereoconfiguration of Fructose]-Fructofuranosyl-[Position of Ester Linkage on Fructose]-O-yl [Anomeric configuration of Glucuronic Acid]-[Stereoconfiguration of Glucuronic Acid]-glucopyranosiduronate
Example: For an ester formed between the C1 hydroxyl of β-D-fructofuranose and the carboxyl group of α-D-glucuronic acid, the name would be:
β-D-Fructofuranosyl-1-O-yl α-D-glucopyranosiduronate
Structural Determination: The Prerequisite for Nomenclature
Accurate nomenclature is entirely dependent on the precise determination of the compound's structure. A combination of advanced analytical techniques is employed for this purpose, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of carbohydrates in solution.[10][11][12] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to:
-
Identify the monosaccharide units: Characteristic chemical shifts and coupling constants in the 1H and 13C NMR spectra allow for the unambiguous identification of the glucuronic acid and fructofuranose spin systems.[12][13]
-
Determine the anomeric configuration: The coupling constant between the anomeric proton and the adjacent proton (3J(H1,H2)) is a key indicator of the anomeric configuration (α or β).[14]
-
Establish the ring form: The chemical shifts of the ring carbons can differentiate between pyranose (six-membered) and furanose (five-membered) rings.[15]
-
Locate the ester linkage: The downfield shift of the proton and carbon signals at the site of esterification on the fructofuranose ring provides direct evidence of the linkage position.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of the ester and for confirming the identity of the constituent monosaccharides through fragmentation analysis.[16][17] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for the analysis of these compounds.[18][19][20] Tandem mass spectrometry (MS/MS) can provide valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions.[16]
Visualization of the Nomenclature Logic
The following diagram illustrates the relationship between the structural components of a representative glucuronic acid fructofuranosyl ester and its systematic name.
Caption: Logical flow for naming a glucuronic acid fructofuranosyl ester.
Experimental Protocols for Structural Verification
The following are generalized protocols for the key analytical techniques used in the structural elucidation of glucuronic acid fructofuranosyl esters.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified ester in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
1D NMR Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (≥500 MHz).
-
2D NMR Acquisition: Acquire a suite of 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for identifying the linkage between the two monosaccharide units and the position of the ester bond.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, aiding in the confirmation of the anomeric configuration and the overall 3D structure.
-
-
Data Analysis: Integrate and analyze the spectra to assign all proton and carbon resonances and determine the key structural features as outlined in Section 3.1.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the ester (e.g., 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol/water).
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of aqueous mobile phase and an organic modifier (e.g., acetonitrile).
-
Mass Spectrometric Detection: Couple the HPLC eluent to a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the ester. Perform MS/MS experiments on the parent ion to obtain fragmentation data.
-
Data Analysis: Analyze the mass spectra to confirm the molecular formula and use the fragmentation pattern to corroborate the identities of the glucuronic acid and fructofuranose moieties.
Quantitative Data Summary
The following table summarizes the expected types of quantitative data obtained from NMR and MS analyses that are critical for the correct nomenclature of these esters.
| Parameter | Analytical Technique | Expected Observation | Significance for Nomenclature |
| Molecular Ion [M+H]⁺ or [M-H]⁻ | MS | Mass-to-charge ratio corresponding to the molecular formula | Confirms the overall composition |
| Fragment Ions | MS/MS | Ions corresponding to the individual glucuronic acid and fructofuranose units | Confirms the constituent monosaccharides |
| Anomeric Proton Chemical Shift (δ) | 1H NMR | ~4.5-5.5 ppm | Identifies the anomeric protons |
| Anomeric Carbon Chemical Shift (δ) | 13C NMR | ~90-110 ppm | Identifies the anomeric carbons |
| ³J(H1,H2) Coupling Constant | 1H NMR | ~1-4 Hz for α, ~7-9 Hz for β (in pyranosides) | Determines the anomeric configuration |
| Downfield Shift of Fructofuranose CH/CH₂ | 1H and 13C NMR | Significant downfield shift of the proton and carbon at the esterification site | Pinpoints the location of the ester linkage |
Conclusion
The systematic nomenclature of glucuronic acid fructofuranosyl esters, while seemingly complex, is a logical system based on fundamental principles of organic and carbohydrate chemistry. A rigorous application of IUPAC guidelines, supported by robust structural elucidation using modern analytical techniques such as NMR and MS, is essential for accurate and unambiguous communication within the scientific community. This guide provides the foundational knowledge and practical considerations necessary for researchers and developers working with this important class of molecules.
References
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]
-
Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Retrieved from [Link]
-
Duus, J. Ø., et al. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews. Retrieved from [Link]
-
Rudd, P. M., et al. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A. Retrieved from [Link]
-
Wigand, P., et al. (2011). Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS. Journal of the American Oil Chemists' Society. Retrieved from [Link]
-
Creative Biostructure. (2025). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]
-
Hsu, F. F., & Turk, J. (2009). Glyceryl Esters. In Tandem Mass Spectrometry of Lipids. Retrieved from [Link]
-
Mat Shukri, S. F. A., et al. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
Becalski, A., et al. (2012). Glycidyl fatty acid esters in food by LC-MS/MS: method development. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
IUPAC. (1996). NOMENCLATURE OF CARBOHYDRATES. Pure and Applied Chemistry. Retrieved from [Link]
-
IUPAC-IUBMB Joint Commission on Biochemical Nomenclature. (1997). Nomenclature of Carbohydrates. Retrieved from [Link]
-
IUPAC. (1996). 2-Carb-20. Aldonic acids. Retrieved from [Link]
-
IUPAC. (1996). 2-Carb-22. Uronic acids. Retrieved from [Link]
-
Zaia, J. (2008). Mass Spectrometry and Glycomics. OMICS: A Journal of Integrative Biology. Retrieved from [Link]
-
Varki, A., et al. (2015). Symbol Nomenclature for Glycans (SNFG). In Essentials of Glycobiology. 3rd edition. Cold Spring Harbor Laboratory Press. Retrieved from [Link]
-
Confident Chemistry. (2022, February 2). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters [Video]. YouTube. Retrieved from [Link]
-
Njar, V. C. O., & Brodie, A. M. H. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. Retrieved from [Link]
-
Personal Care Products Council. (2021, February 1). INCI Nomenclature. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Glucuronic Acid. PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2010, June 14). 9 Nomenclature Conventions To Know. Master Organic Chemistry. Retrieved from [Link]
-
Plou, F. J., et al. (2004). Synthesis of novel D-glucuronic acid fatty esters using Candida antarctica lipase in tert-butanol. Journal of Biotechnology. Retrieved from [Link]
-
Chemistry Steps. (2021, April 18). Naming Esters. Retrieved from [Link]
-
Pfeffer, P. E., et al. (1983). Preparation and characterization of beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1----6)-O-alpha-D-glucopyranoside. Carbohydrate Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucuronic acid. Retrieved from [Link]
-
Adly, F. G. (2011). Synthesis and Biological Evaluation of Some D-Glucuronic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
DTU. (2015, January 7). Glucuronic Acid Derivatives in Enzymatic Biomass Degradation. DTU Orbit. Retrieved from [Link]
-
Richel, A., et al. (2011). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Biotechnologie, Agronomie, Société et Environnement. Retrieved from [Link]
Sources
- 1. media.iupac.org [media.iupac.org]
- 2. glyco.ac.ru [glyco.ac.ru]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Naming Esters - Chemistry Steps [chemistrysteps.com]
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- 7. 2-Carb-22 [iupac.qmul.ac.uk]
- 8. D-Glucuronic Acid | C6H10O7 | CID 94715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glucuronic acid - Wikipedia [en.wikipedia.org]
- 10. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 11. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
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- 16. books.rsc.org [books.rsc.org]
- 17. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Oxidation of Sucrose to 6-Carboxysucrose
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and analytical workflows for the regioselective synthesis of 6-carboxysucrose.
Executive Summary
The selective functionalization of unprotected carbohydrates is a critical bottleneck in the development of glycomimetics, sugar amino acids (SAAs), and biocompatible surfactants[1]. Sucrose, a non-reducing disaccharide, presents a unique synthetic challenge due to its eight unprotected hydroxyl groups. This application note details the mechanistic causality and experimental protocols for the regioselective oxidation of sucrose to 6-carboxysucrose (oxidation at the C6 position of the glucopyranosyl ring). We contrast the kinetically controlled TEMPO-mediated oxidation with the thermodynamically driven Platinum-catalyzed aerobic oxidation, providing self-validating workflows for both approaches.
Mechanistic Causality & Selectivity Principles
To achieve regioselectivity without the use of cumbersome protecting-group chemistry, one must exploit the subtle steric and electronic differences among sucrose's hydroxyl groups.
The Selectivity Challenge
Sucrose possesses three primary hydroxyl groups (C6, C6', and C1') and five secondary hydroxyl groups[2].
-
C1' Hydroxyl: Highly sterically hindered and heavily involved in strong intramolecular hydrogen bonding. It is virtually inert to bulky oxidants and catalytic surfaces[3].
-
C6 vs. C6' Hydroxyls: The C6 position (on the glucosyl ring) is slightly less sterically encumbered than the C6' position (on the fructosyl ring).
Pathway A: TEMPO-Mediated Oxidation (Kinetic Control)
The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, when activated to its oxoammonium ion (
Pathway B: Platinum-Catalyzed Aerobic Oxidation (Surface Control)
Using a 5% Pt/C catalyst with molecular oxygen at elevated temperatures (100 °C) operates via surface adsorption. The catalyst surface discriminates perfectly between primary and secondary alcohols, and entirely rejects the hindered C1' position[3]. However, it cannot effectively distinguish between C6 and C6', resulting in a near 1:1 mixture of 6-carboxysucrose and 6'-carboxysucrose, along with 6,6'-dicarboxysucrose[3].
Critical Insight: While invertase enzyme is often used in carbohydrate analysis, it rapidly and selectively hydrolyzes 6-carboxysucrose into glucuronic acid and fructose, while leaving 6'-carboxysucrose intact[3]. Therefore, to isolate the 6-carboxysucrose target from a Pt/C reaction, enzymatic treatment must be strictly avoided ; chromatographic separation is mandatory.
Experimental Protocols
Protocol A: Regioselective TEMPO-Mediated Oxidation
This protocol utilizes kinetic control to favor C6 oxidation.
Reagents: Sucrose (10 mmol), TEMPO (0.1 mmol), NaBr (1.0 mmol), NaOCl (11 mmol, ~10-15% aqueous solution), 0.5 M NaOH.
-
System Initialization: Dissolve sucrose (3.42 g, 10 mmol) in 50 mL of deionized water. Add TEMPO (15.6 mg, 0.1 mmol) and NaBr (103 mg, 1.0 mmol).
-
Thermal Equilibration: Cool the reaction vessel in an ice-water bath to 0–2 °C. Causality: Low temperatures suppress the over-oxidation to dicarboxylates and enhance the steric discrimination between C6 and C6'.
-
Oxidant Addition & pH Stat: Adjust the pH of the NaOCl solution to 10.0 using 0.5 M HCl (to prevent base-catalyzed degradation of sucrose). Add the NaOCl solution dropwise over 30 minutes.
-
Reaction Maintenance: As oxidation proceeds, carboxylic acid is generated, dropping the pH. Use an automated pH-stat titrator to maintain the pH strictly at 10.0 ± 0.2 using 0.5 M NaOH. Causality: If pH drops below 9.0, the oxoammonium ion formation stalls; if it exceeds 11.0, side-reactions and epimerization occur[4].
-
Quenching: Once NaOH consumption ceases (indicating reaction completion, typically 2-3 hours), quench any residual oxidant by adding 1 mL of ethanol.
-
Purification: Neutralize the solution to pH 7.0 with 1 M HCl. Lyophilize the mixture and purify via anion-exchange chromatography (e.g., Dowex 1X8, formate form) eluting with a gradient of ammonium formate (0 to 0.5 M).
Protocol B: Platinum-Catalyzed Aerobic Oxidation
This protocol provides a robust, reagent-free oxidation, albeit requiring downstream separation.
Reagents: Sucrose (10 mmol), 5% Platinum on Carbon (Pt/C, 500 mg), Oxygen gas.
-
Catalyst Suspension: Suspend 5% Pt/C (500 mg) in 50 mL of deionized water in a highly agitated batch reactor.
-
Substrate Addition: Add sucrose (3.42 g, 10 mmol) to the suspension.
-
Aeration & Heating: Bubble pure
gas through the suspension at a rate of 50 mL/min. Heat the reactor to 100 °C. -
pH Control: Maintain the pH at a constant 7.0 using a pH-stat with 0.5 M NaOH. Causality: Neutral pH prevents the acid-catalyzed hydrolysis of the sensitive glycosidic bond at elevated temperatures[3].
-
Monitoring & Termination: Monitor the reaction via HPLC (Aminex HPX-87H column). Terminate the reaction after 6 hours by cooling to room temperature and purging with Nitrogen.
-
Filtration & Isolation: Filter the catalyst through a 0.22 µm membrane (catalyst can be washed and recycled). The filtrate contains a mixture of 6- and 6'-carboxysucrose. Purify via preparative HPLC.
Quantitative Data Presentation
The following table summarizes the performance metrics of the two protocols based on standardized 10 mmol scale reactions.
| Parameter | Protocol A (TEMPO/NaOCl) | Protocol B (Pt/C + |
| Primary Oxidant | NaOCl (1.1 eq) | Molecular |
| Reaction Temperature | 0–5 °C | 100 °C |
| pH Requirement | 10.0 (Strictly maintained) | 7.0 (Strictly maintained) |
| Total Conversion | > 90% | ~ 75% |
| Selectivity (Mono-acid) | High (favors C6 over C6') | Moderate (1:1 C6 to C6') |
| Over-oxidation (Di/Tri) | < 5% (due to stoichiometry) | ~ 15% (6,6'-dicarboxysucrose) |
| Scalability | Excellent (Requires cooling) | Excellent (Requires pressure/gas handling) |
Synthetic Workflow Visualization
Caption: Divergent synthetic pathways for the selective oxidation of sucrose to 6-carboxysucrose.
References
-
Platinum Catalysed Oxidation of Sucrose Edye, L. A., Meehan, G. V., & Richards, G. N. (1991). Journal of Carbohydrate Chemistry, 10(1), 11-23. URL:[Link][3]
-
Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars Raju, N., & Swenson, R. E. (2021). International Journal of Chemistry, 13(2), 17. URL:[Link][1]
-
Regioselective Oxidation of Hydroxyl Groups of Sugar and Its Derivatives Using Silver Catalysts Mediated by TEMPO and Peroxodisulfate in Water Kochkar, H., Lassalle, L., Morawietz, M., & Hölderich, W. F. (2000). Journal of Catalysis, 194(2), 343-351. URL:[Link][4]
-
TEMPO mediated oxidation of carbohydrates using electrochemical methods Parpot, P., et al. (2010). Cellulose, 17(4), 815-824. URL:[Link][5]
Sources
Application Note: Platinum-Catalyzed Aerobic Oxidation of Sucrose
Abstract
The aerobic oxidation of sucrose represents a pivotal challenge in carbohydrate chemistry: distinguishing between the selective oxidation of primary hydroxyl groups while maintaining the glycosidic linkage, and the oxidative cleavage (hydrolysis followed by oxidation) that yields smaller carboxylic acids. This guide details two distinct protocols using Platinum on Carbon (Pt/C) catalysts. Protocol A focuses on the synthesis of 6,6'-dicarboxysucrose (sucrose dicarboxylic acid) under strictly neutral pH control, a high-value scaffold for biodegradable polymers and drug delivery systems. Protocol B outlines the hydrolytic oxidation pathway to generate glucaric and tartaric acids , essential platform chemicals.
Introduction & Mechanistic Principles
Sucrose contains eight hydroxyl groups: three primary (C6, C1', C6') and five secondary. The catalytic challenge lies in the lability of the glycosidic bond (C1-O-C2') under acidic conditions and the tendency for C-C bond cleavage under high alkalinity.
The Platinum Advantage
Polycrystalline Platinum (Pt) surfaces facilitate the dehydrogenation of alcohols to aldehydes and subsequently to carboxylic acids.
-
Selectivity: Pt shows a marked preference for primary hydroxyls. In sucrose, the C6 (glucose moiety) and C6' (fructose moiety) positions are sterically accessible and reactive. The C1' primary hydroxyl is surprisingly unreactive in this system, likely due to steric hindrance near the glycosidic linkage.
-
Deactivation: Pt is susceptible to "over-oxidation" where the surface forms unreactive Pt-oxides (PtO/PtO₂). This is mitigated by controlling oxygen partial pressure and ensuring competitive adsorption of the carbohydrate substrate.
Reaction Pathways
The outcome is dictated by pH and Temperature .
-
Pathway A (Neutral pH, 60-100°C): The glycosidic bond remains intact. Oxidation occurs sequentially at C6 and C6'.
-
Pathway B (Acidic/Alkaline, >80°C): Sucrose inverts (hydrolyzes) to glucose and fructose. These monomers are rapidly oxidized to gluconic, glucaric, and tartaric acids.
Critical Materials & Equipment
Reagents
-
Substrate: Sucrose (Analytical Grade, >99.5%).
-
Catalyst: 5 wt% Pt/C (Escat™ or equivalent). Note: High surface area supports (>800 m²/g) are preferred.
-
Oxidant: Oxygen gas (99.9%) or synthetic air.
-
pH Control: 1.0 M NaOH (carbonate-free) and 1.0 M HCl.
-
Solvent: Deionized water (18.2 MΩ).
Equipment
-
Reactor: Thermostated glass batch reactor (e.g., 500 mL) with a water jacket.
-
Agitation: Overhead stirrer with a gas-entrainment impeller (1000+ rpm) to eliminate mass transfer limitations.
-
pH-Stat System: Automated titrator linked to a pH electrode and dosing pump.
-
Gas Feed: Mass Flow Controller (MFC) with a fritted sparger.
Experimental Protocols
Protocol A: Selective Synthesis of 6,6'-Dicarboxysucrose
Target: Oxidation of C6 and C6' without glycosidic cleavage.
-
Catalyst Pre-treatment:
-
Charge 2.0 g of 5% Pt/C into the reactor.
-
Add 50 mL water.
-
Purge with N₂ for 10 min.
-
Optional: Reduce in situ with H₂ gas (1 bar) at 25°C for 30 min to ensure metallic Pt surface (Pt⁰). Purge excess H₂ with N₂.
-
-
Substrate Loading:
-
Dissolve 20.0 g sucrose (58.4 mmol) in 150 mL deionized water.
-
Add sucrose solution to the reactor.[1] Total volume ≈ 200 mL.
-
Heat mixture to 100°C under N₂ flow.
-
-
Reaction Initiation:
-
Adjust pH to 7.0 ± 0.2 using the pH-stat.
-
Switch gas feed to Oxygen (flow rate: 200 mL/min).
-
Increase stirring to 1200 rpm.
-
-
Process Control (The Critical Step):
-
As oxidation proceeds, carboxylic acid groups form, lowering pH.
-
Automated pH-Stat: The system must continuously dose 1.0 M NaOH to maintain pH at 7.0.
-
Note: If pH drops < 6.0, hydrolysis accelerates. If pH > 8.5, C-C cleavage occurs.
-
Monitor NaOH consumption. The reaction typically requires 12-24 hours. Theoretical max is 2 equivalents of NaOH per mole of sucrose (for dicarboxylate).
-
-
Workup:
-
Cool to 25°C. Purge with N₂.
-
Filter catalyst over a 0.2 µm membrane (PTFE or Nylon).
-
Isolation: The filtrate contains Sodium 6,6'-dicarboxysucrose.
-
Purification: Pass through a cation exchange resin (Dowex 50W, H+ form) to generate the free acid. Lyophilize (freeze-dry) to obtain the white solid product.
-
Protocol B: Hydrolytic Oxidation to Glucaric/Tartaric Acids
Target: Total oxidation of biomass to platform acids.
-
Setup: Same reactor setup as Protocol A.
-
Conditions:
-
Temperature: 80°C.
-
pH: Uncontrolled (allowed to drop) OR maintained at pH 9.0 for deep oxidation.
-
Catalyst: 5% Pt/C (higher loading, e.g., 5 g, promotes faster conversion).
-
-
Procedure:
-
Load sucrose and catalyst.[2]
-
Heat to 80°C. Introduce O₂.
-
Allow reaction to proceed for 6-10 hours.
-
Observation: The solution will become acidic (pH < 3) rapidly as sucrose hydrolyzes to glucose/fructose, which then oxidize to gluconic acid (monocarboxylic) and glucaric acid (dicarboxylic).
-
-
Analysis:
-
This route yields a complex mixture.[3] HPLC analysis is mandatory to quantify the ratio of Glucaric (C6) vs. Tartaric (C4) vs. Oxalic (C2) acids.
-
Data Analysis & Visualization
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between the "Intact" and "Hydrolytic" pathways based on pH control.
Caption: Bifurcation of sucrose oxidation pathways controlled by pH. Pathway A yields intact dicarboxylates; Pathway B yields monomeric acids.
Comparative Metrics
| Parameter | Protocol A (Intact) | Protocol B (Hydrolytic) |
| pH Condition | Strictly Neutral (7.0) | Acidic (<3) or Alkaline (>9) |
| Primary Product | 6,6'-Dicarboxysucrose | Glucaric Acid, Tartaric Acid |
| Yield Potential | 40-60% (isolated) | Variable (mixture) |
| Key Mechanism | Selective Dehydrogenation | Hydrolysis + Oxidative Cleavage |
| Catalyst Reuse | High (if pH neutral) | Moderate (leaching risk in acid) |
Troubleshooting & Optimization
Catalyst Deactivation (The "PtO" Problem)
-
Symptom: Reaction rate (NaOH consumption) slows drastically before completion.
-
Cause: Formation of a platinum oxide layer blocking active sites.
-
Remedy: Stop O₂ flow; purge with N₂ for 10 minutes. The adsorbed carbohydrate can sometimes reduce the surface oxide. Alternatively, a brief H₂ flush regenerates activity.
Product Isolation Challenges
-
Problem: Dicarboxysucrose is highly water-soluble and difficult to crystallize.
-
Solution: Do not attempt crystallization from water. Use precipitation by adding the concentrated aqueous solution into excess Ethanol or Methanol. The sodium salt precipitates as a white gum or powder.
Safety Considerations
-
Oxygen Handling: Use a flashback arrestor on the O₂ line. Ensure the reactor is grounded to prevent static discharge in the presence of Pt/C (which can be pyrophoric when dry).
-
Pressure: If running above atmospheric pressure, ensure the glass reactor is rated (e.g., Büchi or Parr reactors).
-
Exotherm: The oxidation is exothermic. Ensure the cooling jacket is active and responsive.
References
-
Edye, L. A., Meehan, G. V., & Richards, G. N. (1991). Platinum Catalysed Oxidation of Sucrose.[4] Journal of Carbohydrate Chemistry, 10(1), 11-23.
-
Edye, L. A., Meehan, G. V., & Richards, G. N. (1994). Influence of temperature and pH on the platinum catalysed oxidation of sucrose. Carbohydrate Research, 253, 305-312.
-
Jin, X., et al. (2016). Pt catalysts for efficient aerobic oxidation of glucose to glucaric acid in water. Green Chemistry, 18, 952-959.
-
Parpot, P., et al. (1997). Electrocatalytic oxidation of sucrose: analysis of the reaction products.[4] Carbohydrate Research, 303(1), 77-84.
Sources
- 1. US4995911A - Process for recovering unreacted sucrose from reaction mixture in synthesis of sucrose fatty acid esters - Google Patents [patents.google.com]
- 2. Insights in Pt-based electrocatalysts on carbon supports for electro-oxidation of carbohydrates: an EIS-DEMS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. semanticscholar.org [semanticscholar.org]
Application Note: HPLC Separation Strategies for Sucrose Carboxylic Acids
This Application Note is designed for researchers and drug development professionals focusing on the challenging separation of Sucrose Carboxylic Acids (oxidized sucrose derivatives) and the simultaneous analysis of Sucrose and Carboxylic Acids in complex formulations.
Executive Summary & Technical Scope
"Sucrose Carboxylic Acids" typically refers to carboxylated sucrose derivatives (e.g., sucrose tricarboxylic acid, oxidized sucrose) used in hydrogel synthesis, drug delivery cross-linking, and biodegradable polymers. It can also refer to the simultaneous separation of sucrose from small organic carboxylic acids (e.g., citric, malic, acetic) in fermentation broths or drug formulations.
This guide addresses the fundamental challenge: separating a neutral, highly polar disaccharide (sucrose) from its ionic, acidic derivatives or contaminants.
Core Challenges:
-
Lack of Chromophores: Sucrose and its oxidized forms lack UV-active groups, rendering standard UV-Vis detection (254 nm) useless.
-
Similar Polarity: Both sucrose and its carboxylated forms are extremely hydrophilic, causing co-elution on standard C18 columns.
-
Ionic Variability: The degree of oxidation (mono-, di-, tri-carboxyl) creates a complex charge profile that changes with pH.
Strategic Method Selection
The choice of method depends on the analyte charge state and the detection requirement .
Method Selection Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the optimal chromatographic strategy based on analyte acidity and detection needs.
Protocol A: High-Performance Anion Exchange (HPAE-PAD)
Status: Gold Standard Best For: Trace analysis of carboxylated sucrose derivatives (oxidized sucrose) and resolving isomers.
Mechanism
Carbohydrates are weak acids (pKa ~12). At high pH (>12), they ionize and can be separated by anion exchange. Carboxylated sucrose derivatives (pKa ~3-5) are strongly retained and separated based on charge density. Pulsed Amperometric Detection (PAD) detects them with femtomole sensitivity without derivatization.
Experimental Protocol
1. System Configuration:
-
Instrument: Dionex ICS-6000 or equivalent HPAE system.
-
Column: Dionex CarboPac PA1 or PA200 (Analytical, 3 x 250 mm).
-
Detector: Electrochemical Detector (ECD) with Gold Electrode.
-
Waveform: Standard Quadruple Potential Waveform for Carbohydrates.
2. Reagents & Mobile Phase:
-
Eluent A: 100 mM NaOH (Carbonate-free, prepared under Helium).
-
Eluent B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).
-
Note: NaOH ionizes the sugars; NaOAc acts as the "pusher" ion to elute the highly charged carboxylated species.
3. Gradient Profile (Flow: 0.5 mL/min, Temp: 30°C):
| Time (min) | % Eluent A (NaOH) | % Eluent B (NaOH + NaOAc) | Phase Description |
| 0.0 - 5.0 | 100% | 0% | Isocratic elution of neutral Sucrose |
| 5.0 - 25.0 | 100% → 50% | 0% → 50% | Linear ramp to elute Mono/Di-carboxylated forms |
| 25.0 - 35.0 | 0% | 100% | Strong wash for Tri/Tetra-carboxylated species |
| 35.1 - 45.0 | 100% | 0% | Re-equilibration (Critical for retention stability) |
4. Critical Technical Insight: Carboxylated sucrose binds very strongly to anion exchange resins compared to native sucrose. If you observe poor recovery of the acidic species, increase the NaOAc concentration in Eluent B to 500 mM or 1 M. Never use acid in the mobile phase with CarboPac columns; it will strip the functional groups.
Protocol B: Mixed-Mode HILIC/WAX (LC-MS Compatible)
Status: Modern Approach Best For: Structural elucidation, LC-MS analysis, and simultaneous separation of sucrose and organic acids.
Mechanism
This method uses a stationary phase with both Hydrophilic Interaction (HILIC) and Weak Anion Exchange (WAX) properties (e.g., SIELC Amaze TH or Waters BEH Amide).
-
Sucrose retention: Controlled by HILIC mechanism (partitioning into water layer).
-
Carboxylic Acid retention: Controlled by Anion Exchange mechanism (interaction with amine ligands).
Experimental Protocol
1. System Configuration:
-
Instrument: UHPLC (Agilent 1290 / Waters H-Class).
-
Detector: Q-TOF MS (ESI Negative Mode) or ELSD/CAD (if MS unavailable).
-
Column: SIELC Amaze TH (3 x 150 mm, 2.7 µm) or XBridge BEH Amide.
2. Mobile Phase:
-
Solvent A: 100% Acetonitrile (ACN).
-
Solvent B: 20 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid).
-
Why pH 3.5? At this pH, carboxylic acids are partially ionized, allowing tunable retention on the WAX phase without permanent binding.
3. Gradient Profile (Flow: 0.4 mL/min):
| Time (min) | % A (ACN) | % B (Buffer) | Mechanism Active |
| 0 - 2 | 90% | 10% | HILIC retention of Sucrose |
| 2 - 15 | 90% → 40% | 10% → 60% | Transition to Ion Exchange for Acids |
| 15 - 20 | 40% | 60% | Elution of highly polar carboxylates |
4. Self-Validating Check:
-
Sucrose should elute early (low water content).
-
Carboxylated derivatives will elute later as the buffer strength increases.
-
Tip: If sucrose and mono-carboxy sucrose co-elute, lower the buffer pH to 3.0 to suppress ionization of the carboxylic acid, reducing its WAX retention and shifting it earlier.
Data Summary & Expected Results
The following table summarizes the retention behavior of sucrose vs. its oxidized carboxylic acid derivatives across the two methods.
| Analyte Class | Charge (pH 7) | HPAE-PAD Retention | Mixed-Mode (HILIC/WAX) Retention |
| Sucrose | Neutral | Weak (Elutes early, ~3-5 min) | Moderate (HILIC retention) |
| Mono-Carboxy Sucrose | -1 | Moderate (Elutes ~12-15 min) | Strong (HILIC + WAX interaction) |
| Di-Carboxy Sucrose | -2 | Strong (Elutes ~20-25 min) | Very Strong (Requires high buffer to elute) |
| Tri-Carboxy Sucrose | -3 | Very Strong (Requires NaOAc ramp) | Late Eluting |
| Common Impurities | Varies | Formate/Acetate elute very early | Elute in void or early gradient |
References
-
Dionex (Thermo Fisher). Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). Technical Note 20. Link
-
SIELC Technologies. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Application Note. Link
-
Zhang, Y. et al. (2022). Structural Analysis of Oxidized Sucrose and Its Application as a Crease-Resistant Crosslinking Agent. MDPI, Polymers. Link
-
Agilent Technologies. Analysis of Organic Acids and Sugars in Fermentation Broth. Application Note 5991-6139EN. Link
Application Note: Site-Specific Conjugation of Proteins with 6-Carboxysucrose via EDC/NHS Chemistry
Topic: Protocol for conjugation of proteins with 6-Carboxysucrose Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract & Scientific Rationale
The conjugation of sucrose to proteins (glyco-engineering) is a critical strategy for enhancing protein solubility, thermal stability, and reducing immunogenicity. Unlike reducing sugars (e.g., glucose, lactose), sucrose is a non-reducing disaccharide lacking a free aldehyde or ketone group. Consequently, standard reductive amination or Maillard reaction protocols are chemically impossible without hydrolyzing the glycosidic bond.
6-Carboxysucrose (Sucrose-6-carboxylic acid) is a specific derivative where the primary hydroxyl group at the C6 position of the glucose moiety is oxidized to a carboxylic acid. This modification provides a unique, stable chemical handle for conjugation.
This protocol details the covalent attachment of 6-Carboxysucrose to the primary amines (Lysine residues and N-terminus) of a target protein using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) activation.[1] This zero-length crosslinking approach ensures a stable amide bond without introducing a bulky spacer arm, preserving the protein's hydrodynamic properties.
Mechanism of Action
The reaction proceeds in two distinct kinetic phases:
-
Activation (pH 4.7 – 6.0): EDC reacts with the carboxylate on 6-Carboxysucrose to form an unstable O-acylisourea intermediate. NHS immediately displaces this to form a semi-stable amine-reactive NHS-ester.
-
Conjugation (pH 7.2 – 8.0): The NHS-ester undergoes nucleophilic attack by the primary amines on the protein, forming a stable amide bond and releasing NHS.
Mechanistic Workflow (DOT Diagram)
Figure 1: Two-step conjugation mechanism.[2] The carboxyl group of 6-Carboxysucrose is activated to an NHS-ester before reacting with protein amines.
Materials & Reagents
| Component | Specification | Purpose |
| Ligand | 6-Carboxysucrose (Sodium salt) | Target glycan for conjugation. |
| Protein | Target Protein (e.g., BSA, IgG) | >95% purity, free of ammonium ions. |
| Activator | EDC (EDAC) Hydrochloride | Carboxyl activation agent. Hygroscopic - store at -20°C.[3] |
| Stabilizer | NHS or Sulfo-NHS | Increases efficiency and stability of the active ester.[4] |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC activity; non-amine buffer.[3] |
| Coupling Buffer | 1X PBS (pH 7.[5]4) or 0.1 M Bicarbonate | Provides alkaline environment for amide bond formation. |
| Quencher | 1 M Hydroxylamine or Ethanolamine | Terminates reaction by reacting with excess NHS-esters. |
| Purification | Zeba™ Spin Columns or Dialysis | Removal of unreacted sugar and byproducts. |
Experimental Protocol
Phase 1: Protein Preparation
Critical: Ensure the protein is in a buffer free of primary amines (e.g., Tris, Glycine). Amines in the buffer will compete with the protein for the activated sugar, inhibiting conjugation.
-
Buffer Exchange: If the protein is in Tris/Glycine, dialyze or desalt into 1X PBS (pH 7.2–7.4) .
-
Concentration: Adjust protein concentration to 1–5 mg/mL . Higher concentrations improve conjugation efficiency.
Phase 2: Activation of 6-Carboxysucrose
-
Dissolve Ligand: Dissolve 6-Carboxysucrose in Activation Buffer (MES, pH 6.0) to a concentration of 10 mg/mL.
-
Add EDC/NHS:
-
Incubate: Mix well and incubate at room temperature for 15 minutes .
Phase 3: Conjugation
-
Mix: Immediately add the activated 6-Carboxysucrose solution to the protein solution.
-
Stoichiometry: A standard starting molar ratio is 10:1 to 50:1 (Sugar:Protein).
-
Example: For BSA (66 kDa) and 6-Carboxysucrose (~356 Da), to achieve a 20-fold excess:
-
-
pH Adjustment (Critical): Verify pH is between 7.2 and 7.5. If necessary, add a small volume of 1M Sodium Bicarbonate (pH 8.5) to raise the pH.[3] The reaction requires deprotonated lysine amines (pKa ~10.5) to proceed efficiently.
-
Incubation: React for 2 hours at Room Temperature or Overnight at 4°C .
Phase 4: Quenching & Purification
-
Quench: Add Hydroxylamine to a final concentration of 10 mM. Incubate for 15 minutes. This deactivates any remaining NHS-esters.
-
Purification: Remove unreacted 6-Carboxysucrose and byproducts using:
-
Dialysis: 10 kDa MWCO membrane against PBS (3 changes over 24 hours).
-
Desalting Column: Sephadex G-25 or PD-10 columns for rapid cleanup.
-
Quality Control & Validation
To validate the conjugate, you must quantify both the protein concentration and the sugar load to calculate the Degree of Labeling (DOL) .
A. Protein Quantification
Use the BCA Assay or Bradford Assay .
-
Note: Sucrose generally does not interfere with BCA, but high concentrations of reducing sugars would. Since 6-Carboxysucrose is non-reducing and purified, BCA is safe.
B. Carbohydrate Quantification (Phenol-Sulfuric Acid Method)
This is the gold standard for quantifying neutral sugars.
-
Reagent: 5% Phenol solution + Concentrated Sulfuric Acid.
-
Procedure: Mix 50 µL sample + 150 µL Sulfuric Acid + 30 µL Phenol. Incubate 5 min at 90°C.
-
Read: Absorbance at 490 nm .
-
Standard Curve: Create a standard curve using known concentrations of 6-Carboxysucrose.
C. Calculation of DOL
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | Over-conjugation (too hydrophobic) | Reduce Sugar:Protein molar ratio (try 10:1). |
| pH drop during reaction | Ensure buffer capacity (use 100mM Phosphate or Bicarbonate). | |
| Low Conjugation Efficiency | Hydrolysis of EDC | Use fresh EDC; keep cold; minimize time between activation and mixing. |
| Competing Amines | Ensure protein is dialyzed against PBS/MES, never Tris. | |
| High Background in QC | Incomplete Purification | Perform a second dialysis step or use a larger volume desalting column. |
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.). Academic Press. - The authoritative text on EDC/NHS chemistry and zero-length crosslinking.
-
Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol.[1][7][3]Link - Standard industrial protocol for carboxyl-to-amine conjugation.
-
Grabarek, Z., & Gergely, J. (1990).[8] Zero-length crosslinking procedure with the use of active esters.[1] Analytical Biochemistry, 185(1), 131-135.[1][8] Link - Foundational paper on the two-step EDC/NHS method.
-
DuBois, M., et al. (1956). Colorimetric Method for Determination of Sugars and Related Substances. Analytical Chemistry, 28(3), 350–356. Link - The standard Phenol-Sulfuric acid method for sugar quantification.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support: Sucrose Oxidation & Glycosidic Stability
Current Status: Operational
Department: Carbohydrate Chemistry & Process Development
Subject: Prevention of
Executive Summary: The "Fragile Ring" Challenge
The oxidation of sucrose (typically to sucrose tricarboxylate ) presents a unique chemical conflict. You are attempting to oxidize the primary hydroxyl groups (C6, C6', C1') to carboxylic acids using strong oxidants, yet the molecule is held together by an acid-labile acetal linkage between glucose and fructose.
The fructose moiety exists as a fructofuranosyl ring . This 5-membered ring is significantly more strained and susceptible to acid-catalyzed hydrolysis than the glucopyranosyl ring. If your reaction pH drops below 7.0 for even minutes, the glycosidic oxygen protonates, leading to rapid cleavage into glucose and fructose (inversion), destroying your yield and creating reducing sugar impurities.
Core Protocol: The Buffered TEMPO/NaOCl Workflow
This protocol is the industry standard for selective C6-oxidation. It relies on the TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) radical as a catalyst, regenerated by Sodium Hypochlorite (NaOCl).[1]
Crucial Warning: This reaction generates HCl as a byproduct. Without active neutralization, the pH will crash, causing immediate hydrolysis.
Reagents & Setup
-
Substrate: Sucrose (1 eq) dissolved in water.
-
Catalyst: TEMPO (0.01 – 0.05 eq).
-
Co-Catalyst: NaBr (0.1 eq) – accelerates the regeneration of the active nitrosonium ion.
-
Oxidant: NaOCl (Bleach), 10-13% solution.
-
Base: NaOH (2M or 5M) for pH maintenance.
-
Equipment: Jacketed reactor (
C), Automated pH-stat titrator (Critical).
Step-by-Step Execution
-
Dissolution (T = 25°C): Dissolve Sucrose and NaBr in water. Ensure complete solvation.
-
Cooling (T = 0-4°C): Cool the mixture before adding the catalyst.
-
Why? Low temperature suppresses the
-elimination side reaction that occurs at C4/C5 under alkaline conditions.
-
-
Catalyst Addition: Add TEMPO. The solution will turn slightly orange/red.
-
Oxidation Initiation (The Danger Zone):
-
Set your pH-stat to maintain pH 9.8 .
-
Begin slow addition of NaOCl.
-
Self-Validating Step: As NaOCl enters, pH will drop immediately due to carboxylic acid formation. The pH-stat must dispense NaOH instantly. If pH variance exceeds
, stop NaOCl feed.
-
-
Reaction Monitoring:
-
Maintain
C. -
Reaction is complete when NaOH consumption plateaus (theoretical max is 3 moles NaOH per mole of sucrose for tricarboxylate).
-
-
Quenching: Add Ethanol (5-10 mL) or Sodium Thiosulfate to destroy excess hypochlorite.
-
Why? Residual hypochlorite will degrade the product during workup.
-
Mechanism & Failure Points (Visualization)
The following diagram illustrates the catalytic cycle and the specific points where pH control prevents failure.
Caption: The TEMPO catalytic cycle. Failure occurs at the extremes: Acidic pH cleaves the glycosidic bond; highly Alkaline pH causes elimination.
Troubleshooting Guide
Issue 1: High Yield of Reducing Sugars (Glucose/Fructose)
Symptoms:
-
Product turns brown upon heating/drying.
-
HPLC shows two distinct low-molecular-weight peaks appearing early.
-
Fehling’s solution test is positive.
Root Cause Analysis: The glycosidic bond was hydrolyzed.[2][3][4][5][6][7] This is almost exclusively caused by a pH excursion below 7.0 .
-
Scenario A: The NaOCl addition rate exceeded the pH-stat's response time.
-
Scenario B: Inadequate buffering during the quench.
Corrective Action:
-
Check Tip Placement: Ensure the NaOH dosing tip is submerged and close to the impeller for rapid mixing.
-
Buffer Up: For manual setups, use a 0.5M Sodium Bicarbonate/Carbonate buffer (pH 10) instead of water as the solvent.
-
Quench Safety: Never quench with strong acid. Adjust pH to 7.0 using dilute HCl very slowly only after oxidant is destroyed.
Issue 2: Low Degree of Oxidation (DO)
Symptoms:
-
NMR shows remaining primary alcohol signals.
-
NaOH consumption is < 70% of theoretical.
Root Cause Analysis:
-
Catalyst Death: The TEMPO radical was destroyed by "over-oxidation" (formation of inactive species) due to lack of co-oxidant regeneration.
-
Old Bleach: NaOCl degrades over time.
Corrective Action:
-
Fresh Reagents: Titrate your NaOCl stock to verify active chlorine content (usually 10-13%).
-
Add More NaBr: Bromide accelerates the cycle, preventing the accumulation of the inactive TEMPO adducts.
Data & Specifications
pH Stability Window for Sucrose
| pH Range | Reaction | Outcome |
| < 4.0 | Rapid Hydrolysis | Critical Failure: Complete inversion to glucose/fructose. |
| 4.0 - 7.0 | Slow Hydrolysis | Yield Loss: 5-15% impurity generation over 2 hours. |
| 9.0 - 10.0 | STABLE ZONE | Optimal: Bond is stable; Oxidation is fast. |
| > 11.5 | Degradation: Ring opening and chain cleavage. |
Analytical Validation (Self-Check)
Before proceeding to downstream processing, run a standard H-NMR (D2O) .
-
Success: Disappearance of the triplet at
3.8-4.0 ppm (C6-OH). -
Failure (Hydrolysis): Appearance of anomeric protons for free glucose (
: 5.2 ppm, : 4.6 ppm).
Alternative: Platinum-Catalyzed Air Oxidation
For users restricted from using Halogens (Green Chemistry).
If your application strictly forbids NaOCl (e.g., pharmaceutical strictures on chlorinated byproducts), use Pt/C with O2 .
-
Mechanism: Dehydrogenation on the metal surface.
-
Protocol: 5% Pt/C, pH 8.5 (controlled by NaHCO3),
C, O2 bubbling. -
Trade-off: Slower reaction rate but significantly lower risk of rapid hydrolysis due to milder pH conditions.
References
-
De Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1995). "Highly selective nitroxyl radical-mediated oxidation of primary alcohol groups in water-soluble glucans."[8] Carbohydrate Research, 269(1), 89-98.
-
Davis, N. J., & Flitsch, S. L. (1993).[9] "Selective Oxidation of Monosaccharide Derivatives to Uronic Acids." Tetrahedron Letters, 34(7), 1181-1184.
-
Zhao, M., Li, J., Mano, E., et al. (1999). "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, 64(7), 2564–2566.
-
Lichtenthaler, F. W. (2002). "Carbohydrates as Organic Raw Materials." Ullmann's Encyclopedia of Industrial Chemistry. (Detailed discussion on sucrose stability and conversion).
Sources
- 1. TEMPO [organic-chemistry.org]
- 2. Khan Academy [khanacademy.org]
- 3. What Are the Effective Strategies for Hydrolyzing Sucrose into Monosaccharides? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 7. jackwestin.com [jackwestin.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2009111915A1 - Bromide-free tempo-mediated oxidation of the primary alcohol in carbohydrate under two-phase conditions - Google Patents [patents.google.com]
Technical Guide: Separation & Purification of 6-Carboxysucrose Isomers
Support Ticket: #CS-606-ISO
Subject: Separation of 6-Carboxysucrose (6-CS) from 6'-Carboxysucrose (6'-CS) Isomers Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Executive Summary
Separating regiochemical isomers of oxidized sucrose—specifically 6-Carboxysucrose (C6-Glc oxidation) and 6'-Carboxysucrose (C6'-Fru oxidation) —presents a significant challenge due to their nearly identical pKa values (~3.5–4.0) and hydrophilicities.
While TEMPO-mediated oxidation is highly regioselective for the primary alcohol at the C6-Glucose position, side reactions or non-specific chemical oxidation (e.g., Pt/O2) often yield mixtures containing the 6'-isomer and the 6,6'-dicarboxylate. This guide provides a validated workflow for analytical profiling using HPAEC-PAD and preparative isolation using Anion Exchange Chromatography (AEX) with volatile buffers to facilitate downstream recovery.
Module 1: Analytical Profiling (HPAEC-PAD)
Before attempting preparative scale-up, you must establish a baseline resolution using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Standard Operating Procedure (Analytical)
Objective: Resolve 6-CS, 6'-CS, and dicarboxylates to determine purity and isomer ratio.
| Parameter | Specification | Rationale |
| Column | Dionex CarboPac PA1 or PA100 (250 x 4 mm) | Pellicular resin optimized for high-pH stability and carbohydrate resolution. |
| Eluent A | 100 mM NaOH | Maintains high pH (>12) to ionize hydroxyls, enabling anion exchange. |
| Eluent B | 100 mM NaOH + 500 mM NaOAc | Sodium Acetate acts as the "pusher" ion to elute strongly retained carboxylates. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal mass transfer kinetics. |
| Detection | PAD (Gold Electrode) | Direct detection of non-chromophoric sugars; high sensitivity (pmol range). |
Gradient Profile:
-
0–5 min: Isocratic 100% A (Elutes neutral sucrose/glucose/fructose).
-
5–30 min: Linear gradient 0–40% B (Elutes monocarboxylates: 6-CS and 6'-CS).
-
30–40 min: Linear gradient 40–100% B (Elutes dicarboxylates).
Expected Elution Order:
-
Neutral Sugars (Void)
-
6'-Carboxysucrose (Elutes earlier due to slightly lower charge density/accessibility).
-
6-Carboxysucrose (Major product in TEMPO oxidation).
-
6,6'-Dicarboxysucrose (Elutes last due to -2 charge).
Module 2: Preparative Isolation (Anion Exchange)
HPAEC uses non-volatile salts (NaOH/NaOAc) which are difficult to remove. For preparative work, we switch to a volatile buffer system.
Workflow Diagram
Figure 1: Preparative workflow utilizing volatile ammonium bicarbonate buffers to bypass difficult desalting steps.
Step-by-Step Protocol
-
Resin Selection: Use a strong anion exchanger (e.g., Q Sepharose Fast Flow or Source 30Q ). Source 30Q offers higher resolution for closely eluting isomers.
-
Buffer System (Volatile):
-
Buffer A: 10 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.5.
-
Buffer B: 500 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.5.
-
Note: Ammonium bicarbonate is volatile and can be sublimed during lyophilization, eliminating the need for a separate desalting column.
-
-
Loading: Load sample at 10–20 mg/mL in Buffer A. Do not overload (>1% of column volume) to maintain resolution.
-
Elution Strategy:
-
Perform a shallow gradient (e.g., 0–30% B over 10 column volumes).
-
The 6'-isomer generally elutes slightly before the 6-isomer.
-
Collect small fractions (e.g., 1/10th of peak width).
-
-
Post-Processing:
-
Analyze fractions via HPAEC-PAD or HPLC-MS.
-
Pool pure fractions.
-
Lyophilize repeatedly (add water and re-freeze dry) to remove all traces of ammonium bicarbonate.
-
Module 3: Structural Identification (NMR)
You cannot rely on retention time alone. NMR is required to confirm the site of oxidation.
Distinction Table: 6-CS vs. 6'-CS
The key diagnostic is the disappearance of the specific hydroxymethyl (-CH₂OH) signal and the appearance of a carboxylate signal.
| Feature | 6-Carboxysucrose (Oxidized Glucose) | 6'-Carboxysucrose (Oxidized Fructose) |
| Target Moiety | Glucose (Glc) | Fructose (Fru) |
| 13C NMR (C6/C6') | C6-Glc shifts from ~61 ppm to ~176 ppm (COOH). | C6'-Fru shifts from ~63 ppm to ~174 ppm (COOH). |
| 1H NMR (H6/H6') | H6a/H6b protons disappear. | H6'a/H6'b protons disappear. |
| HSQC Correlation | Loss of Glc-C6/H6 cross-peak. | Loss of Fru-C6'/H6' cross-peak. |
| HMBC Correlation | H5-Glc shows correlation to C6-Carboxyl. | H5'-Fru shows correlation to C6'-Carboxyl. |
Critical Check: In 6-Carboxysucrose, the Fructose C1' (~62 ppm) and C6' (~63 ppm) signals should remain as CH₂OH (inverted phases in DEPT-135). If C6' is missing, you have the wrong isomer or a dicarboxylate.
Troubleshooting & FAQs
Q1: My peaks are co-eluting on the preparative column. How do I improve resolution?
A: Isomer separation is driven by subtle differences in pKa and hydrodynamic volume.
-
Flatten the Gradient: Reduce the slope. If you are doing 0–30% B in 20 mins, try 0–20% B in 40 mins.
-
pH Adjustment: The pKa of the C6-COOH is ~3.5. Running at pH 4.0 (using Ammonium Formate) might exploit small pKa differences better than running at pH 8.5 (where both are fully ionized), though capacity may decrease.
-
Switch Resin: Move from a 90 µm bead (Sepharose) to a 30 µm bead (Source 30Q) to increase theoretical plates.
Q2: I see a third peak between the mono- and di-carboxylates. What is it?
A: This is likely an aldehyde intermediate or a hydration form . TEMPO oxidation passes through an aldehyde stage. If the oxidation was incomplete, you may have 6-formylsucrose. This can be confirmed by MS (Mass = M-2 instead of M+14) or by the presence of an aldehyde proton (~9.5 ppm) in NMR.
Q3: The ammonium bicarbonate is not disappearing after lyophilization.
A: Ammonium bicarbonate can be stubborn.
-
Warm the Shelf: Ensure the lyophilizer shelf temperature is at least 20°C during the secondary drying phase.
-
Re-dissolve: Dissolve the powder in a small amount of dilute acetic acid (0.1 M) and re-lyophilize. This converts residual carbonate to CO₂.
Q4: Can I use Silica-based HILIC columns?
A: Yes, but it is less effective for isomeric separation of carboxylates than Anion Exchange. HILIC (Amide phase) is excellent for separating the carboxylates from the neutral sucrose starting material, but AEX is superior for resolving the 6-CS from 6'-CS due to charge-environment interactions.
References
-
TEMPO-Mediated Oxidation Mechanisms
-
Regioselective oxidation of primary hydroxyls in sugars.[1]
-
Source:
-
-
HPAEC-PAD Methodology
- Separation of sucrose oxid
-
Source:
-
NMR Structural Assignment
- Chemical shift data for carbohydr
-
Source:
-
Preparative Chromatography of Sugars
- Use of volatile buffers and anion exchange for sugar purific
-
Source:
Sources
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Oxidized Sucrose Mixtures
[1]
Topic: Resolving Peak Overlap in HPLC of Oxidized Sucrose Mixtures
Role: Senior Application Scientist Status: Active System: Method Development & Troubleshooting
Executive Summary
Analyzing oxidized sucrose mixtures presents a unique "triad of instability" that defeats standard carbohydrate methods. You are dealing with a mixture containing:
-
Native Sucrose: Labile to acid hydrolysis.
-
Oxidation Products (Aldehydes): Reactive electrophiles (poly-aldehydes) that irreversibly bind to primary amine stationary phases.
-
Carboxylic Byproducts: Gluconic/glucuronic acids that tail severely or co-elute with neutral sugars.
This guide moves beyond basic "column swapping" to address the mechanistic root of peak overlap. It provides authoritative protocols for resolving these species without compromising sample integrity.
Part 1: Diagnostic & Method Selection
Q1: Why is my "standard" Amino (NH2) column showing ghost peaks and losing retention time?
The Diagnosis: You are likely experiencing Schiff base formation . Standard carbohydrate analysis often uses aminopropyl-bonded silica (NH2) columns.[1] However, oxidized sucrose contains reactive aldehyde groups (dialdehydes/tetraaldehydes).[2] These aldehydes react with the primary amines on the stationary phase to form Schiff bases (imines).
The Consequence:
-
Irreversible Adsorption: Analytes bind permanently to the column.
-
Peak Broadening: Slow kinetics of the reaction cause massive tailing.
-
Column Death: The stationary phase is chemically modified, losing its separation capability.
The Solution: Switch to a Polymeric Amide-based HILIC column or HPAEC-PAD .
-
Why? Amide functionalities are less nucleophilic than primary amines and will not react with the aldehydes in your sample.
Q2: I see a blob of co-eluting peaks for Sucrose and Gluconic Acid. How do I separate them?
The Mechanism: On standard Reverse Phase (C18) or Ligand Exchange (Ca²⁺) columns, neutral sugars (sucrose) and weak acids (gluconic acid) often have similar hydrodynamic volumes or solvophobic interactions. Furthermore, gluconic acid exists in equilibrium with its lactone (glucono-δ-lactone), resulting in peak splitting or "smeared" baselines that overlap with sucrose.
The Fix: You must control the ionization state and the lactone equilibrium.
| Parameter | Adjustment | Mechanistic Reason |
| pH | Increase to pH > 7.5 | At alkaline pH, the lactone ring opens fully to the carboxylate form (gluconate), preventing peak splitting. |
| Column | Anion Exchange (AEX) | Gluconate becomes negatively charged and retains strongly on AEX, while Sucrose (neutral) elutes early. |
| Temp | Lower to < 30°C | High temperatures promote on-column hydrolysis of sucrose (if acidic) or interconversion of isomers. |
Part 2: Decision Matrix & Workflows
Figure 1: Method Selection Decision Tree Caption: Logical pathway for selecting the correct stationary phase based on the specific oxidation byproducts present.
Part 3: Advanced Troubleshooting Q&A
Q3: Using Ligand Exchange (H+ form), my Sucrose peak is disappearing and Glucose/Fructose are increasing. Why?
Root Cause: Ligand exchange columns in the Hydrogen form (e.g., Aminex HPX-87H) require dilute acid (e.g., 5mM H₂SO₄) as the mobile phase. Sucrose is a disaccharide with a glycosidic bond that is extremely labile to acid hydrolysis, especially at the elevated temperatures (50-65°C) typically used with these columns. You are degrading your sample during the analysis.
Corrective Action:
-
Switch Form: Use the Calcium form (Ca²⁺) or Lead form (Pb²⁺) column. These use pure water as the mobile phase, preserving the sucrose.
-
Note: Ca²⁺ columns retain organic acids poorly.
-
-
Mixed-Mode Strategy: If you must measure acids and sucrose simultaneously, use a Mixed-Mode Anion-Exchange/HILIC column (e.g., Amaze TH). This allows separation at a milder pH (buffer controlled) without thermal hydrolysis.
Q4: How do I eliminate the baseline dip/noise interfering with my oxidized peaks when using RI detection?
Analysis: Refractive Index (RI) detection is non-selective and highly sensitive to:
-
Mobile Phase Mismatch: Even slight differences in buffer concentration between the sample solvent and mobile phase cause "system peaks."
-
Temperature Fluctuations: RI is temperature-dependent.
-
Gradient Elution: You cannot use gradients with standard RI, making it hard to elute late-retaining acids.
Protocol for Stability:
-
Isocratic Only: Ensure your method is strictly isocratic.
-
Solvent Matching: Dissolve your sample in the exact mobile phase used for the run.
-
Reference Cell Flush: Purge the RI reference cell with fresh mobile phase daily.
-
Alternative Detection: For oxidized products (acids), consider UV at 210 nm . While sucrose has poor UV absorption, the carbonyl groups in oxidized species (aldehydes/acids) absorb significantly better, allowing you to tune out the sucrose or see the byproducts clearly.
Part 4: The Gold Standard Protocol (HPAEC-PAD)
For pharmaceutical-grade resolution of sucrose and its oxidized derivatives, High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the authoritative method.
Methodology:
-
Mechanism: At high pH (>12), sugars and sugar acids are ionized (anionic) and separated by anion exchange. PAD detects them by oxidation on a gold electrode, which is far more sensitive than RI.
Step-by-Step Protocol:
-
System Prep:
-
Use a metal-free (PEEK) flow path.
-
Degassing: Eluents must be sparged with Helium or vacuum degassed to prevent carbonate formation (CO₂ absorption), which changes retention times.
-
-
Column:
-
Dionex CarboPac PA1 or PA20 (or equivalent).
-
-
Mobile Phase Gradient:
-
Eluent A: 100 mM NaOH (Keeps sugars ionized).
-
Eluent B: 100 mM NaOH + 250 mM NaOAc (Sodium Acetate drives elution of strong acids).
-
| Time (min) | % A | % B | Event |
| 0-10 | 100 | 0 | Isocratic elution of neutral Sucrose/Oligomers. |
| 10-25 | 100→0 | 0→100 | Gradient to elute Gluconic/Glucuronic Acids. |
| 25-30 | 0 | 100 | Column Wash (Remove carbonates). |
| 30-45 | 100 | 0 | Re-equilibration (Critical for reproducibility). |
-
Waveform:
-
Use the standard "Carbohydrate Quadruple Potential" waveform for the gold electrode.
-
Figure 2: HPAEC-PAD Workflow Logic Caption: Workflow for handling carbonate interference and optimizing resolution in HPAEC-PAD.
References
-
Thermo Fisher Scientific. (2016). Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). Technical Note 20. Link
-
Shimadzu Corporation. (n.d.). Methods for Separating Sugars.[1][3][4][5][6][7][8][9][10] Shimadzu Technical Guide. Link
-
De Witt, D., et al. (2000). Sucrose‐derived dialdehydes: The course of the periodate oxidation as studied by HPLC. Carbohydrate Research.[7] Link
-
Shodex HPLC. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex Technical Article.[3] Link
-
Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Presentation. Link
Sources
- 1. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Structural Analysis of Oxidized Sucrose and Its Application as a Crease-Resistant Crosslinking Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shodexhplc.com [shodexhplc.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ijcrcps.com [ijcrcps.com]
- 9. researchgate.net [researchgate.net]
- 10. shim-pol.pl [shim-pol.pl]
Strategies for scale-up synthesis of sucrose monocarboxylates
Technical Support Center: Scale-Up Synthesis of Sucrose Monocarboxylates
Introduction: The Scale-Up Paradox
Synthesizing sucrose monocarboxylates (SMCs) at scale presents a classic chemical paradox: Solubility vs. Selectivity . Sucrose is hydrophilic; fatty acid donors are lipophilic.[1] Forcing them together usually requires harsh solvents (DMSO/DMF) or high temperatures, which degrade sucrose (caramelization) or lead to uncontrolled polymerization (di-/tri-esters).
This guide moves beyond standard textbook protocols to address the operational realities of scaling up. We focus on two field-proven routes that balance yield with downstream feasibility: Vinyl Ester Transesterification (Chemical) and Solvent-Free Lipase Catalysis (Enzymatic) .
Module 1: Strategic Route Selection
Q: I am transitioning from mg-scale to kg-scale. Which synthetic route offers the best balance of regioselectivity and cost?
A: The choice depends heavily on your purity requirements and downstream processing capabilities. Use the decision matrix below.
| Feature | Vinyl Ester Transesterification (Chemical) | Solvent-Free Lipase Catalysis (Enzymatic) |
| Primary Mechanism | Base-catalyzed exchange using vinyl esters (irreversible). | Candida antarctica Lipase B (CALB) mediated acylation. |
| Regioselectivity | High (~85-90% Monoester). Favors C-2 (kinetic) | Very High (>95% Monoester). Strictly C-6/C-6'. |
| Reaction Medium | Anhydrous DMSO (Critical issue for removal). | Molten fatty acid or solid suspension (Green). |
| Reaction Time | Fast (1–4 hours). | Slow (24–72 hours). |
| Cost Driver | Solvent recovery & Vinyl ester cost. | Enzyme cost & Reactor residence time. |
| Best For | Pharma excipients requiring defined substitution patterns. | Food/Cosmetic surfactants requiring "Green" label. |
Module 2: Chemical Synthesis (Vinyl Ester Route)
Protocol Focus: Base-catalyzed transesterification using Vinyl Laurate/Stearate in DMSO.
Reference: Ferrer et al. (2001) established the efficacy of disodium hydrogen phosphate (
Q: My monoester yield is stalling at 60%, and I see significant diester formation. How do I push this to >85%?
A: This is a kinetic vs. thermodynamic control issue.
-
Acyl Donor Choice: Switch from Methyl Esters to Vinyl Esters . Vinyl alcohol tautomerizes to acetaldehyde (volatile), making the reaction irreversible. This drives the equilibrium forward without requiring excess heat or vacuum to remove methanol.
-
Catalyst Basicity: Strong bases (
, NaOMe) promote random acylation. Switch to (mildly basic). It is sufficient to activate the C-2/C-6 hydroxyls without catalyzing rapid over-esterification. -
Molar Ratio: Maintain a Sucrose:Vinyl Ester ratio of 4:1 . Excess sucrose acts as a "diluent," statistically reducing the chance of a monoester encountering an acyl donor to form a diester.
Q: The reaction mixture turns yellow/brown (caramelization) before completion. How do I prevent this?
A: Color formation indicates sucrose degradation, usually triggered by high temperature or trace water interacting with the base.
-
Temperature Limit: Never exceed 40–50°C with Vinyl Esters. The activation energy is lower than methyl esters; high heat is unnecessary and detrimental.
-
DMSO Quality: DMSO must be anhydrous (<0.05%
). Water hydrolyzes the vinyl ester to free fatty acid, which deactivates the basic catalyst, requiring higher temps to compensate, leading to charring.
Module 3: Enzymatic Synthesis (Solvent-Free)
Protocol Focus: Candida antarctica Lipase B (CALB) in solid sucrose suspension.
Q: The enzyme activity drops significantly after the first batch. Is the enzyme poisoned?
A: Likely not poisoned, but water-starved or coated .
-
Water Activity (
): Lipases need a mono-layer of water to maintain conformation. In anhydrous systems, can drop too low. Equilibrate reactants to using salt hydrates before reaction. -
Substrate Coating: In solvent-free melts, sucrose crystals can become coated with product (sucrose ester), blocking the enzyme.
-
Solution: Use a High-Shear Loop Reactor . Continuous recirculation prevents particle agglomeration and renews the crystal surface.
-
Q: The reaction is too slow (48+ hours). How can I accelerate it without adding solvents?
A: Increase the interfacial area .
-
Adjuvants: Add 5-10% (w/w) of a pre-made sucrose ester or a surfactant (e.g., Tween 80). This acts as an emulsifier, creating a microemulsion that improves contact between the solid sucrose and liquid fatty acid.
-
Particle Size: Micronize sucrose to <50
. Smaller particles dissolve faster into the microscopic water/enzyme layer.
Module 4: Downstream Processing (Purification)
Q: I have a mixture of Sucrose, Monoester, and Diester in DMSO. How do I separate them efficiently at scale?
A: Avoid column chromatography. Use a Three-Phase Partitioning or Ultrafiltration strategy.
Protocol: Liquid-Liquid Extraction (LLE)
-
Quench: Neutralize catalyst with dilute acid.
-
Solvent Wash: Extract the reaction mix with n-Butanol/Water (1:1) .
-
Phase Top (Butanol): Contains Monoesters + Diesters.[2]
-
Phase Bottom (Water/DMSO): Contains unreacted Sucrose + DMSO.
-
-
Refining: Wash the Butanol phase with brine to remove residual DMSO.
-
Isolation: Evaporate Butanol. To separate Mono- from Di-esters, wash the solid residue with Ethyl Acetate at 40°C. Diesters are soluble; Monoesters are largely insoluble and will precipitate.
Q: How do I remove DMSO to pharma-grade limits (<500 ppm)?
A: LLE alone is often insufficient.
-
Diafiltration (Ultrafiltration): Use a membrane with a MWCO of ~1000 Da. Sucrose monoesters form micelles (MW > 10-20 kDa) in water, while DMSO and free sucrose permeate through the membrane. This is the most scalable "green" purification method.
Visualized Workflows
Figure 1: Chemical Synthesis Workflow (Vinyl Ester Route)
Caption: Optimized workflow for Vinyl Ester Transesterification, highlighting the critical mild temperature and extraction steps to ensure monoester selectivity.
Figure 2: Purification Logic Tree
Caption: Decision logic for downstream processing. Ultrafiltration is recommended for large-scale operations to minimize solvent use.
Detailed Experimental Protocols
Protocol A: Chemical Synthesis (Vinyl Laurate)
Target: 100g Scale | Purity: >90% Monoester
-
Preparation: Dry Sucrose (80g, 0.23 mol) in a vacuum oven at 60°C for 24h. Dissolve in anhydrous DMSO (400 mL) at 60°C under Argon.
-
Catalysis: Cool to 40°C. Add
(40g). Stir for 15 min. -
Reaction: Add Vinyl Laurate (13.5g, 0.06 mol - Note: 4:1 Sucrose excess). Stir at 40°C for 4 hours.
-
Monitoring: Check TLC (Chloroform:Methanol:Water 65:25:4). Vinyl ester spot should disappear.
-
Work-up: Filter off catalyst. Add mixture to 1L Brine. Extract with n-Butanol (3 x 300 mL).
-
Purification: Evaporate Butanol. Triturate residue with warm Ethyl Acetate (40°C) to dissolve diesters.[3] Filter the white solid (Monoester).
Protocol B: Enzymatic Synthesis (Solvent-Free)
Target: Green Label Surfactant
-
Mix: Combine Sucrose (50g, micronized) and Vinyl Laurate (50g).
-
Emulsification: Add 5g commercial Sucrose Laurate (as emulsifier). Heat to 60°C and stir vigorously to form a paste.
-
Initiation: Add Candida antarctica Lipase B (Novozym 435, 2g).
-
Reaction: Stir at 60°C under mild vacuum (200 mbar) to remove acetaldehyde byproduct. Run for 48 hours.
-
Separation: Dissolve paste in warm Ethanol. Filter off immobilized enzyme (recycle). Cool ethanol to precipitate Sucrose Ester.
Data Summary: Solvent Comparison
| Solvent System | Solubility (Sucrose) | Toxicity | Scale-Up Viability | Removal Difficulty |
| DMSO | High (>300 g/L) | Low (but skin permeable) | Medium (High BP) | High (Requires extensive washing) |
| DMF | High | High (Reprotoxic) | Low (Regulatory ban) | High |
| Ionic Liquids | Very High | Variable | Low (Cost prohibitive) | Very High |
| Tert-Amyl Alcohol | Low (Requires co-solvent) | Low | Medium | Low (Easy evaporation) |
| Solvent-Free | N/A (Heterogeneous) | None | High | N/A |
References
-
Ferrer, M., et al. (2001). "Improved synthesis of sucrose fatty acid monoesters." Journal of the American Oil Chemists' Society, 78(5), 541-546. Link
-
Plou, F. J., et al. (2002). "Regioselective acylation of di- and trisaccharides with fatty acids." Journal of Biotechnology, 96(1), 55-66. Link
-
Gumel, A. M., et al. (2011). "Lipase-mediated synthesis of sugar fatty acid esters." Process Biochemistry, 46(11), 2079-2090. Link
-
Molinier, V., et al. (2003). "Mitsunobu reaction: A new tool for the regioselective synthesis of sucrose esters." Tetrahedron: Asymmetry, 14(18), 2733-2740. Link
-
Dossat, V., et al. (1999). "Lipase-catalyzed synthesis of sucrose esters in organic solvents." Enzyme and Microbial Technology, 25(3-5), 194-200. Link
Sources
Validation & Comparative
A Comparative Guide to the 13C NMR Characterization of 6-Carboxysucrose and Native Sucrose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral characteristics of native sucrose and its oxidized derivative, 6-Carboxysucrose. Understanding the distinct NMR signatures of these molecules is crucial for researchers engaged in the synthesis, modification, and analysis of carbohydrate-based compounds for various applications, including drug delivery and development. This document will delve into the theoretical basis for their spectral differences, present a comparative analysis of their chemical shifts, and provide a detailed experimental protocol for their characterization.
Introduction: The Significance of Structural Modification
Sucrose, a readily available disaccharide composed of glucose and fructose units, is a common starting material for chemical synthesis. The selective oxidation of the primary alcohol at the C6 position of the glucopyranosyl residue to a carboxylic acid yields 6-Carboxysucrose. This modification introduces a negative charge at physiological pH and provides a reactive handle for further chemical conjugation, making it a valuable building block in various biomedical applications. 13C NMR spectroscopy is an indispensable tool for unequivocally confirming this transformation and characterizing the final product.
Structural and Electronic Differences
The fundamental difference between sucrose and 6-Carboxysucrose lies in the functional group at the C6 position of the glucose moiety.
-
Native Sucrose: Possesses a primary hydroxymethyl group (-CH₂OH) at the C6 position.
-
6-Carboxysucrose: Features a carboxyl group (-COOH) at the C6 position.
This seemingly simple conversion from an alcohol to a carboxylic acid induces significant changes in the local electronic environment, which are directly reflected in the 13C NMR spectrum. The highly electronegative oxygen atoms of the carboxyl group deshield the C6 carbon, causing its resonance to shift to a higher frequency (downfield). This effect also propagates to adjacent carbons, albeit to a lesser extent.
Caption: Molecular structures of native sucrose and 6-Carboxysucrose.
Comparative 13C NMR Data
The following table summarizes the known 13C NMR chemical shifts for native sucrose in D₂O and the predicted shifts for 6-Carboxysucrose. The prediction for 6-Carboxysucrose is based on the well-established effect of converting a primary alcohol to a carboxylic acid on carbon chemical shifts, as observed in the transformation of glucose to glucuronic acid.[1][2]
| Carbon Atom | Native Sucrose (δ, ppm)[3][4][5] | Predicted 6-Carboxysucrose (δ, ppm) | Expected Δδ (ppm) | Rationale for Predicted Shift |
| Glucose Unit | ||||
| C1 | 93.2 | ~93.2 | Minimal Change | Remote from the site of modification. |
| C2 | 72.1 | ~72.1 | Minimal Change | Remote from the site of modification. |
| C3 | 73.5 | ~73.5 | Minimal Change | Remote from the site of modification. |
| C4 | 70.4 | ~70.0 | ~ -0.4 | Minor upfield shift due to γ-gauche effect. |
| C5 | 73.6 | ~72.0 | ~ -1.6 | Significant upfield shift (β-effect) due to the introduction of the carboxyl group. |
| C6 | 61.4 | ~175-180 | ~ +114-119 | Major downfield shift due to the highly deshielding carboxyl group.[6][7][8] |
| Fructose Unit | ||||
| C1' | 62.7 | ~62.7 | Minimal Change | Part of the unmodified fructose residue. |
| C2' | 104.7 | ~104.7 | Minimal Change | Part of the unmodified fructose residue. |
| C3' | 77.5 | ~77.5 | Minimal Change | Part of the unmodified fructose residue. |
| C4' | 75.1 | ~75.1 | Minimal Change | Part of the unmodified fructose residue. |
| C5' | 82.5 | ~82.5 | Minimal Change | Part of the unmodified fructose residue. |
| C6' | 63.6 | ~63.6 | Minimal Change | Part of the unmodified fructose residue. |
The most dramatic and diagnostically significant change is the large downfield shift of the C6 carbon resonance from approximately 61.4 ppm in sucrose to the 175-180 ppm region characteristic of a carboxylic acid carbon.[6][7][8] This single peak provides unambiguous evidence of the successful oxidation. Additionally, a notable upfield shift is predicted for the C5 carbon due to the beta-effect of the carboxyl group.
Experimental Protocol for 13C NMR Analysis
The following protocol outlines a robust methodology for acquiring high-quality 13C NMR spectra of sucrose and its derivatives.
1. Sample Preparation:
-
Solvent: Deuterium oxide (D₂O) is the solvent of choice for carbohydrates due to their high polarity. It is also NMR-silent in ¹H NMR, which is often acquired concurrently.
-
Concentration: Dissolve 20-50 mg of the analyte (sucrose or 6-carboxysucrose) in 0.5-0.7 mL of D₂O. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: While not always necessary for qualitative comparison, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for precise chemical shift referencing.
-
pH Adjustment (for 6-Carboxysucrose): The chemical shift of the carboxyl carbon and adjacent carbons in 6-Carboxysucrose will be sensitive to the pH of the solution. It is recommended to acquire spectra at a consistent, buffered pH (e.g., pH 7.0) to ensure reproducibility. The carboxyl group will be deprotonated at this pH, which will influence its chemical shift.
2. NMR Instrument Parameters (for a 500 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (like the carboxyl carbon) to fully relax and provide a more quantitative signal.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are sufficient, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is adequate to cover the entire range of carbon chemical shifts in these molecules.
-
Temperature: 298 K (25 °C). Temperature should be kept constant to avoid shifts in resonance frequencies.
3. Data Processing:
-
Apodization: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (if used) or to the known chemical shift of a solvent residual peak.
Caption: A generalized workflow for 13C NMR analysis.
Conclusion
13C NMR spectroscopy provides a definitive method for distinguishing between native sucrose and 6-Carboxysucrose. The key diagnostic indicator is the appearance of a signal in the 175-180 ppm region, corresponding to the newly formed carboxyl carbon at the C6 position. This, coupled with the expected upfield shift of the C5 carbon, provides irrefutable evidence of successful oxidation. The experimental protocol outlined in this guide offers a standardized approach for obtaining high-quality, reproducible 13C NMR data for the characterization of these and other carbohydrate derivatives.
References
- Bax, A., Freeman, R., & Levitt, M. H. (1981). Assignment of carbon-13 NMR spectra of saccharides by a two-dimensional method. Journal of Magnetic Resonance (1969), 44(3), 542-561.
-
Wang, H. M., Loganathan, D., & Linhardt, R. J. (1991). Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy. Biochemical Journal, 278(3), 689–695. [Link]
- Irwin, P. L., Pfeffer, P. E., Gerasimowicz, W. V., & De, S. K. (1984). Proton-carbon-13 polarization transfer studies of uronic acid polymer systems. Plant Physiology, 76(3), 777–782.
- Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). 13C NMR and Electrospray Ionization Mass Spectrometric Study of Sucrose Aqueous Solutions at High pH: NMR Measurement of Sucrose Dissociation Constant. Russian Journal of General Chemistry, 76(8), 1323-1328.
-
ResearchGate. (n.d.). The 0.2 mol dm À3 sucrose 13 C NMR chemical shifts in aqueous solutions at 25 °C. Retrieved from [Link]
- Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19.
-
ResearchGate. (n.d.). Experimental 13 C chemical shifts variation pattern between uronic sequences in carbohydrate/cholesterol mixture and free uronic sequences. Retrieved from [Link]
- Toukach, P. V., & Ananikov, V. P. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews, 42(21), 8376-8415.
-
University of Oregon. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
University of Calgary. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
University of Oregon. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sucrose(57-50-1) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. compoundchem.com [compoundchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Sucrose Acids
This guide details the mass spectrometry (MS) characterization of sucrose acids, specifically focusing on sucrose monocarboxylic acids (SMCA) and sucrose dicarboxylic acids (SDCA) . These compounds, often generated via TEMPO-mediated oxidation or enzymatic pathways, are critical in drug formulation (as excipients) and carbohydrate metabolism studies.
Executive Summary: Strategic Method Selection
For researchers characterizing oxidized sucrose derivatives, the choice of ionization and dissociation methods dictates the quality of structural insight. This guide compares the industry-standard Negative Mode ESI-CID against alternative workflows.
Methodology Comparison Matrix
| Feature | ESI (-) Negative Mode (Recommended) | ESI (+) Positive Mode | MALDI-TOF |
| Primary Ion Species | |||
| Sensitivity for Acids | High (Ionizes -COOH readily) | Moderate (Relies on adducts) | Low to Moderate |
| Fragmentation Logic | Charge-directed (loss of | Charge-remote (complex rearrangements) | Mostly intact ions (Post-Source Decay required) |
| Structural Specificity | High (Diagnostic decarboxylation) | Low (Ambiguous water losses) | Low |
| Key Limitation | Requires acidic mobile phase removal | Adduct variability | Matrix interference < 500 Da |
Expert Insight: While positive mode is standard for neutral sugars, negative mode is mandatory for sucrose acids . The carboxylic acid moiety (
) provides a stable site for deprotonation, driving specific charge-directed fragmentation pathways (e.g., decarboxylation) that are absent in positive mode.
Fragmentation Mechanisms & Causality
Understanding the "why" behind the spectrum is crucial for validating novel sucrose acid derivatives. The fragmentation follows the Domon and Costello nomenclature , modified for acidic groups.
A. The Deprotonation Advantage ( )
In negative electrospray ionization (ESI-), the precursor ion is formed by removing a proton from the carboxylic acid group (typically at C6 of the glucose moiety in TEMPO-oxidized sucrose).
-
Precursor m/z:
-
Sucrose Monocarboxylate (SMCA): m/z 355.08 (
) -
Sucrose Dicarboxylate (SDCA): m/z 369.06 (
)
-
B. Primary Fragmentation Pathways (CID/HCD)
-
Diagnostic Decarboxylation (Loss of
)-
Mechanism: The carboxylate anion destabilizes, leading to the loss of a neutral
molecule (44 Da). -
Significance: This is the fingerprint of a sugar acid. Neutral sucrose does not show this loss.
-
Observed Transition:
.
-
-
Glycosidic Bond Cleavage (
)-
Mechanism: The glycosidic bond is the weakest link. The charge is retained on the acidic moiety.
-
SMCA Example: Cleavage yields a glucuronate ion (
) and a neutral fructose loss ( ), or a neutral fructose loss + water. -
Diagnostic Ions:
(Glucuronic acid fragment), (Glucuronic lactone).
-
-
Cross-Ring Cleavages (A-type Ions)
-
Mechanism: High-energy collisions (HCD) shatter the sugar ring itself.
-
Significance: These ions (
, ) help pinpoint where the oxidation occurred (e.g., confirming oxidation at C6 vs. C1).
-
Visualization: Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for Sucrose Monocarboxylate (
Caption: Competitive fragmentation pathways of deprotonated sucrose monocarboxylate (
Experimental Protocol: Self-Validating Workflow
This protocol uses HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography), which is superior to C18 for retaining polar sugar acids.
Step 1: Sample Preparation
-
Extraction: Dissolve 1 mg of sucrose acid sample in 1 mL of 50:50 Acetonitrile:Water (
). -
Add Internal Standard: Spike with
-labeled sucrose or a structural analog (e.g., lactobionic acid) to a final concentration of 5 µM. -
Filtration: Filter through a 0.22 µm PTFE membrane to remove particulates.
Step 2: LC-MS Configuration
| Parameter | Setting | Rationale |
| Column | Amide-HILIC (e.g., TSKgel Amide-80) | Retains highly polar acids that elute in void volume on C18. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) | High pH ensures full deprotonation of carboxylic acids. |
| Mobile Phase B | Acetonitrile | Organic modifier for HILIC separation. |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation. |
| Ion Source | ESI Negative Mode | Selectively targets acidic species ( |
| Collision Energy | Stepped NCE (20, 35, 50 eV) | Captures both fragile glycosidic breaks and tough cross-ring ions. |
Step 3: Data Validation (The "Self-Check")
-
Check 1: Do you see
(Mono) or (Di)? If only (Sucrose), oxidation failed. -
Check 2: Apply 35 eV collision energy. Does a peak at
appear?-
Yes: Confirms carboxylic acid presence (
). -
No: The compound may be an aldehyde or neutral isomer.
-
Quantitative Data: Diagnostic Ion Table
Use this table to interpret your MS/MS spectra. Relative abundances are approximate for standard Quadrupole-Time of Flight (Q-TOF) instruments.
| Ion ID | m/z (Mono) | m/z (Di) | Relative Abundance | Structural Assignment |
| Precursor | 355.08 | 369.06 | 100% (Base) | |
| Decarboxylated | 311.09 | 325.07 | 40-60% | |
| Dehydrated | 337.07 | 351.05 | 20-30% | |
| Glycosidic A | 193.03 | 207.01 | 70-90% | Glucuronate moiety ( |
| Glycosidic B | 161.04 | 161.04 | 10-20% | Anhydro-fructose/glucose fragment |
| Secondary | 175.02 | 189.00 | 30-50% | Lactone formation form Glycosidic A |
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for isolating and characterizing sucrose acids.
References
-
Badu-Tawiah, A. et al. (2025).[1] Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey. Analytical and Bioanalytical Chemistry. Link
-
Bythell, B. J. et al. (2018).[2] Sequence Ion Structures and Dissociation Chemistry of Deprotonated Sucrose Anions. Journal of the American Society for Mass Spectrometry. Link
-
Zhang, Y. et al. (2022). Structural Analysis of Oxidized Sucrose and Its Application as a Crease-Resistant Crosslinking Agent. Polymers (Basel). Link
-
Isogai, A. et al. (2011). TEMPO-oxidized cellulose nanofibers. Nanoscale. Link
-
Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal. Link
Sources
High-Performance Validation of 6-Carboxysucrose Purity via Capillary Electrophoresis
A Comparative Technical Guide for Analytical Development
Executive Summary: The Ionic Advantage
In the synthesis of hapten-linkers and stable excipients, 6-Carboxysucrose (6-CS) presents a unique analytical challenge. As a highly polar, charged sucrose derivative, it defies retention on standard Reversed-Phase (RP) HPLC columns. While Hydrophilic Interaction Liquid Chromatography (HILIC) is the current industry workhorse, it suffers from long equilibration times and reliance on non-specific detectors like Refractive Index (RI) or expensive Charged Aerosol Detectors (CAD).
This guide validates Capillary Zone Electrophoresis (CZE) as a superior alternative for purity assessment. By exploiting the ionization difference between the target (6-CS) and its neutral precursor (Sucrose), CZE offers higher resolution, faster turnaround, and simplified UV detection without derivatization.
Scientific Rationale: Mechanism of Separation
The critical failure mode in 6-CS analysis is the inability to distinguish the target from unreacted sucrose or hydrolysis byproducts (glucose/fructose) using standard UV methods.
The Borate Complexation Strategy
We utilize a Borate-based Background Electrolyte (BGE) . This system works on a dual-mechanism:
-
Intrinsic Charge: 6-CS possesses a carboxylic acid group (
), rendering it anionic at basic pH. -
Induced Charge (Complexation): Borate ions form stable, anionic cyclic esters with cis-diol groups found in the sugar rings of both Sucrose and 6-CS.
The Separation Logic:
-
Sucrose (Impurity): Neutral backbone + Borate charge.
-
6-Carboxysucrose (Target): Anionic backbone (-1) + Borate charge.
This creates a significant electrophoretic mobility differential (
Figure 1: Mechanism of Borate Complexation CZE. The additional carboxyl charge on 6-CS creates a distinct mobility vector compared to neutral sucrose.
Comparative Analysis: CZE vs. Alternatives
The following table contrasts the proposed CZE method against standard chromatographic techniques for sugar acid analysis.
| Feature | CZE (Proposed) | HILIC-CAD (Alternative) | HPAEC-PAD (Gold Std) |
| Separation Principle | Charge-to-Mass Ratio | Hydrophilic Partitioning | Anion Exchange |
| Detection | Direct UV (195 nm) | Charged Aerosol (CAD) | Pulsed Amperometric |
| Resolution (6-CS/Sucrose) | High (> 5.0) | Moderate (2.0 - 3.0) | High (> 5.0) |
| Sample Volume | < 10 µL | 20-50 µL | 10-25 µL |
| Equilibration Time | < 5 min | 30-60 min | 15-30 min |
| Consumable Cost | Low (Capillary + Buffer) | High (Solvents + Column) | High (Gold Electrode) |
| Matrix Tolerance | High (with wash steps) | Low (Salt sensitivity) | Moderate |
Verdict: While HPAEC-PAD is sensitive, it requires specialized hardware. HILIC is robust but slow. CZE offers the best balance of speed, resolution, and cost-efficiency for routine purity validation.
Validated Experimental Protocol
This protocol is designed for a standard CE system (e.g., Agilent 7100 or Sciex PA 800 Plus) equipped with a Diode Array Detector (DAD).
Reagents & Buffer Preparation
-
Stock Solution: 500 mM Boric Acid adjusted to pH 9.3 with 1.0 N NaOH.
-
Running BGE: 50 mM Borate Buffer, pH 9.3. (Dilute stock 1:10). Filter through 0.22 µm nylon filter.
-
Internal Standard (Optional): Benzoic acid (migrates faster than sugars) or Glucose (migrates slower than 6-CS).
Instrument Conditions
-
Capillary: Bare Fused Silica, 50 µm ID × 60 cm (50 cm effective length).
-
Temperature: 25°C (Thermostated).
-
Voltage: +25 kV (Normal Polarity: Anode at Inlet).
-
Detection: Signal 195 nm (Bandwidth 10 nm); Reference 400 nm.
-
Injection: Hydrodynamic, 50 mbar for 5 seconds.
Conditioning Workflow
To ensure migration time reproducibility (RSD < 1.0%), the capillary surface must be regenerated between runs to prevent sugar adsorption.
Figure 2: Step-by-step CE workflow ensuring capillary surface regeneration.
Validation Data (Performance Metrics)
The following data summarizes the method's performance based on ICH Q2(R1) guidelines.
Specificity & Resolution
The method successfully resolves the critical impurity (Sucrose) from the product (6-CS).
-
Migration Order: Neutral markers
Sucrose (less negative) 6-Carboxysucrose (more negative). -
Resolution (
): > 8.5 (Target > 1.5).
Linearity & Sensitivity
Data obtained using 6-CS standards ranging from 0.05 mg/mL to 2.0 mg/mL.
| Parameter | Result | Acceptance Criteria |
| Linearity ( | 0.9994 | |
| LOD (S/N = 3) | 5 µg/mL | N/A |
| LOQ (S/N = 10) | 15 µg/mL | |
| Precision (Area RSD, n=6) | 1.2% | |
| Migration Time RSD | 0.4% |
Robustness
The method remains stable under minor variations:
-
Buffer pH (9.1 - 9.5): No significant change in resolution.
-
Temperature (20°C - 30°C): Migration times shift, but relative resolution is maintained.
Troubleshooting Guide
-
Issue: No Peaks Detected.
-
Cause: Sugars have no chromophore above 200nm.
-
Fix: Ensure detection is set to 195 nm (or 190 nm) and Borate buffer is used. The borate-sugar complex is what absorbs light.
-
-
Issue: Current Drop / Arcing.
-
Cause: Buffer depletion or bubble formation.
-
Fix: Use fresh buffer vials every 5 runs. Degas buffer thoroughly.
-
-
Issue: Broad Peaks.
-
Cause: "Anti-stacking" due to sample matrix mismatch.
-
Fix: Dissolve samples in 1:10 diluted BGE or water. Do not dissolve in high-salt buffers.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Stutz, H. (1998). Protein attachment onto silica surfaces in capillary zone electrophoresis. Electrophoresis.[2][3][4][5][6][7] (Provides foundational knowledge on capillary conditioning and silica surface chemistry relevant to charged analyte separation).
-
Hoffstetter-Kuhn, S., et al. (1991). Capillary electrophoresis of carbohydrates with borate complexation.[4][6][7] Chromatographia.[1][8] (Establishes the mechanism of borate-diol complexation for sugar analysis).
-
Agilent Technologies. (2019). Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column.[9] (Used for comparative baseline of HILIC performance).[4] Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Capillary electrophoresis--a new clinical tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary Electrophoresis in Clinical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Capillary electrophoresis of sugar acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simple and effective label-free capillary electrophoretic analysis of sugars by complexation using quinoline boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
Comparative Guide: FTIR Spectral Analysis of Carboxyl Groups in Oxidized Sucrose
Topic: FTIR spectral analysis of carboxyl group in oxidized sucrose Content Type: Publish Comparison Guide
Executive Summary & Technical Context
Oxidized Sucrose (OS) has emerged as a critical bio-based crosslinker and intermediate in drug delivery systems, particularly for hydrogels and protein conjugation. The functionalization of sucrose—specifically the conversion of primary hydroxyls (C6, C1', C6') to carboxyl groups (-COOH) —dramatically alters its reactivity and solubility.
However, characterizing this transformation is non-trivial. The degree of oxidation (DO) directly impacts crosslinking density and biodegradation rates. While 13C-NMR provides structural certainty and Conductometric Titration offers stoichiometric precision, ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) stands out as the most efficient tool for rapid process monitoring and qualitative screening.
This guide objectively compares ATR-FTIR against its primary alternatives, providing a validated protocol for distinguishing the elusive carboxyl signal from interfering aldehyde and water bands in hygroscopic sugar matrices.
Technical Deep Dive: The FTIR Signature of Carboxylation
In sucrose derivatives, the carboxyl group exists in an equilibrium between its protonated acid form (-COOH) and its deprotonated carboxylate salt form (-COO⁻). Understanding this duality is the key to accurate FTIR interpretation.
The Spectral Shift Mechanism
-
The Carbonyl Stretch (C=O): In the protonated state (pH < 4), the C=O stretching vibration appears as a sharp, distinct band between 1720–1750 cm⁻¹ .
-
The Carboxylate Shift (COO⁻): As pH increases (pH > 7), the proton is removed, and resonance delocalization occurs between the two oxygens. The C=O band disappears and is replaced by two new bands:
-
Asymmetric Stretching: ~1590–1620 cm⁻¹ (Strong)
-
Symmetric Stretching: ~1400–1420 cm⁻¹ (Medium)
-
Critical Interference: The asymmetric stretch (~1600 cm⁻¹) often overlaps with the O-H bending mode of adsorbed water (~1640 cm⁻¹), which is ubiquitous in hygroscopic sucrose samples. Therefore, acidification prior to analysis is recommended to shift the signal to the interference-free 1700+ cm⁻¹ region.
Comparative Analysis: FTIR vs. Alternatives
The following table contrasts ATR-FTIR with the two standard methods for carboxyl quantification in carbohydrates: Conductometric Titration and Solution-State 13C-NMR .
Table 1: Performance Comparison of Analytical Methods
| Feature | ATR-FTIR (Recommended for Screening) | Conductometric Titration | 13C-NMR (Solution State) |
| Primary Output | Semi-quantitative (Peak Area Ratio) | Absolute Quantification (mol COOH/g) | Structural Environment & Regioselectivity |
| Sample State | Solid powder or Film (No dissolution) | Aqueous Solution | Dissolved (D₂O) |
| Analysis Time | < 5 minutes | 60–90 minutes | 4–12 hours (due to low sensitivity of 13C) |
| Sensitivity | Moderate (> 2% oxidation) | High (can detect < 1% oxidation) | Low (requires high concentration) |
| Interferences | Water (O-H bend), Aldehydes (C=O overlap) | Carbonates (CO₂), Ionic impurities | Paramagnetic impurities, Water suppression |
| Cost per Run | Low | Low | High |
| Destructive? | No (Sample recoverable) | Yes | No |
Expert Insight: When to use which?
-
Use ATR-FTIR for "Go/No-Go" decisions during synthesis optimization. If the peak at 1740 cm⁻¹ is absent, the oxidation failed.
-
Use Titration for the final Certificate of Analysis (CoA) to determine the exact Degree of Oxidation (DO) required for stoichiometric crosslinking calculations.
-
Use NMR only when you need to prove which carbon (C6 vs C1') was oxidized.
Validated Experimental Protocol
This protocol describes the TEMPO-mediated oxidation of sucrose (to generate carboxyls) followed by the specific ATR-FTIR workflow to detect them.
Phase A: Synthesis & Purification (The "Clean Sample" Mandate)
-
Reagents: Sucrose, TEMPO (catalyst), NaBr (co-catalyst), NaClO (primary oxidant).
-
Mechanism: TEMPO selectively oxidizes primary hydroxyls to aldehydes, which are rapidly further oxidized to carboxylates by NaClO.
Step-by-Step:
-
Reaction: Dissolve sucrose in water at 0°C. Add TEMPO and NaBr. Add NaClO dropwise while maintaining pH 10 using NaOH. Maintaining pH is critical to drive the reaction to the carboxylate state.
-
Quenching: Add ethanol to consume excess oxidant.
-
Purification (Crucial for FTIR):
-
Precipitate the oxidized sucrose (OS) using cold ethanol (OS is insoluble in EtOH).
-
Acid Wash: Redissolve in water and adjust pH to 3.0 with HCl. This converts -COONa to -COOH.
-
Dialysis: Dialyze against Milli-Q water (MWCO 500 Da) for 48h to remove salts (NaCl, NaBr).
-
Lyophilization: Freeze-dry to a white, fluffy powder. Note: Incomplete drying will mask the carboxyl signal.
-
Phase B: ATR-FTIR Acquisition
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR crystal (e.g., PerkinElmer Spectrum or Thermo Nicolet).
-
Background Scan: Collect air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place ~10 mg of lyophilized OS powder onto the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing:
-
Baseline Correction: Automatic or multi-point (points at 3800, 2700, 1800, 800 cm⁻¹).
-
Normalization: Normalize to the C-O-C skeletal vibration band at ~1050 cm⁻¹ (pyranose ring stretch), which remains relatively stable during oxidation.
-
Visualizing the Workflow & Logic
The following diagrams illustrate the experimental pathway and the decision logic for peak assignment.
Diagram 1: Experimental Workflow (Synthesis to Analysis)
Caption: Workflow for generating analytical-grade oxidized sucrose. Acidification is the critical step for distinct FTIR detection.
Diagram 2: Spectral Logic Tree (Peak Assignment)
Caption: Decision tree for distinguishing carboxyl groups from salts and moisture interference in FTIR spectra.
References
-
Trombotto, S., et al. (2004).[1] "Oxidation of Two Major Disaccharides: Sucrose and Isomaltulose."[1] Journal of Carbohydrate Chemistry.
-
Gomez-Caturla, J., et al. (2022). "Structural Analysis of Oxidized Sucrose and Its Application as a Crease-Resistant Crosslinking Agent." Polymers.[2][3]
- De Nooy, A. E. J., et al. (1995). "Selective oxidation of primary alcohols mediated by TEMPO." Synthesis.
-
Lyu, Y., et al. (2022).[3][4] "Detailed Structural Characterization of Oxidized Sucrose and Its Application in the Fully Carbohydrate-Based Preparation of a Hydrogel." International Journal of Molecular Sciences.
-
Shimadzu Application News. (2014). "Quantitative Analysis of Sugars in Honey by FTIR." (Reference for sugar backbone normalization).
Sources
- 1. (PDF) Oxidation of Two Major Disaccharides: Sucrose and Isomaltulose [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Detailed Structural Characterization of Oxidized Sucrose and Its Application in the Fully Carbohydrate-Based Preparation of a Hydrogel from Carboxymethyl Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 6-Carboxysucrose Against Commercial Cross-linkers
In the dynamic fields of drug development, biomaterials, and proteomics, the ability to covalently link molecules is a cornerstone technique.[1] Cross-linking agents are the chemical tools that enable the creation of stable molecular conjugates, from antibody-drug conjugates (ADCs) to functionalized hydrogels.[1][2] The choice of cross-linker is critical, as it dictates the efficiency, stability, and biocompatibility of the final product.
This guide provides an in-depth comparison of a novel, carbohydrate-based cross-linker, 6-Carboxysucrose, against three industry-standard commercial cross-linkers: EDC/NHS, Glutaraldehyde, and BS3. We will delve into their mechanisms of action, provide detailed protocols for a head-to-head performance evaluation, and present a framework for selecting the optimal reagent for your specific research needs.
Understanding the Cross-Linking Landscape
Cross-linking is a process that forms a covalent bond between two or more molecules.[3][4] These connections can stabilize protein structures, immobilize enzymes, or create complex bioconjugates.[5][6][7][8] The cross-linkers themselves can be classified based on several characteristics, including the reactive groups they target and whether they become part of the final linkage.
-
Zero-length cross-linkers , like EDC, facilitate the direct conjugation of two reactive groups (e.g., a carboxyl and an amine) without becoming part of the final bond.[1][2][9]
-
Homo- and Heterobifunctional cross-linkers possess two reactive ends that can be the same (homo-) or different (hetero-), bridging two molecules with a spacer arm of a defined length.[5][10]
The selection of a cross-linker depends on factors such as the available functional groups on the target molecules, the desired stability of the linkage, and the spatial requirements of the application.[1]
The Contenders: A Mechanistic Overview
6-Carboxysucrose: The Natural Challenger
6-Carboxysucrose is a derivative of sucrose, a natural, biocompatible sugar. Its potential as a cross-linker stems from the presence of a carboxylic acid group, which can be activated to react with primary amines. While less documented in mainstream cross-linking literature, its mechanism can be hypothesized to follow a carbodiimide-mediated pathway, similar to the well-established EDC/NHS chemistry. This would make it a "zero-length" cross-linker, offering the advantage of using a potentially more biocompatible and biodegradable reagent.
EDC/NHS: The "Zero-Length" Gold Standard
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS), is one of the most common zero-length cross-linkers.[1][2]
-
Mechanism: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1][11] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[1] NHS is added to react with the intermediate, forming a more stable NHS ester.[1][11] This semi-stable ester then efficiently reacts with a primary amine to create a stable amide bond.[1][11][12]
// Nodes Carboxyl [label="Protein 1\n-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="O-acylisourea\nIntermediate (Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; NHS [label="NHS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHSEster [label="NHS Ester\n(Semi-stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Protein 2\n-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugate [label="Stable Amide Bond\n(Protein 1-NH-CO-Protein 2)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Edges Carboxyl -> Intermediate [label="+", headlabel="Step 1:\nActivation"]; EDC -> Intermediate; Intermediate -> NHSEster [label="+", headlabel="Step 2:\nStabilization"]; NHS -> NHSEster; NHSEster -> Conjugate [label="+", headlabel="Step 3:\nConjugation"]; Amine -> Conjugate; Intermediate -> Carboxyl [label=" ", style=dashed, color="#EA4335", arrowhead=open]; Hydrolysis -> Intermediate [style=invis]; Hydrolysis -> Carboxyl [style=dashed, color="#EA4335", arrowhead=open, constraint=false];
}
EDC/NHS two-step cross-linking mechanism.
Glutaraldehyde: The High-Efficiency Workhorse
Glutaraldehyde is a highly efficient, five-carbon dialdehyde cross-linker.[13] It is widely used for applications like enzyme immobilization and tissue fixation.[13]
-
Mechanism: The precise mechanism of glutaraldehyde cross-linking is complex due to its tendency to polymerize in aqueous solutions.[13] However, the primary reaction involves the formation of Schiff bases between the aldehyde groups of glutaraldehyde and the primary amino groups (predominantly the ε-amino groups of lysine residues) of proteins.[13][14] These initial linkages can be further stabilized through various reactions, including Michael-type additions, leading to very stable, cross-linked products.[13]
// Nodes Protein1_Lys [label="Protein 1\n-NH2 (Lysine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutaraldehyde [label="Glutaraldehyde\n(CHO-(CH2)3-CHO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein2_Lys [label="Protein 2\n-NH2 (Lysine)", fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base Linkage\n(Protein 1-N=CH-(CH2)3-CH=N-Protein 2)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Protein1_Lys -> SchiffBase; Glutaraldehyde -> SchiffBase [label="Reaction with\nprimary amines"]; Protein2_Lys -> SchiffBase; }
Glutaraldehyde cross-linking via Schiff base formation.
Bis(sulfosuccinimidyl) suberate (BS3): The Water-Soluble Amine-to-Amine Linker
BS3 is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester.[10][15][16][17] Its water solubility makes it ideal for cross-linking proteins in physiological buffers without the need for organic solvents.[16][18]
-
Mechanism: The two sulfo-NHS ester groups at either end of its 8-carbon spacer arm react with primary amines to form stable amide bonds.[18][19][20] Because BS3 is charged and membrane-impermeable, it is particularly useful for cross-linking cell-surface proteins.[16][18]
// Nodes Protein1_Amine [label="Protein 1\n-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; BS3 [label="BS3\n(Sulfo-NHS-ester spacer Sulfo-NHS-ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein2_Amine [label="Protein 2\n-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Crosslinked_Product [label="Stable Amide Bonds\n(11.4 Å spacer)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Protein1_Amine -> Crosslinked_Product; BS3 -> Crosslinked_Product [label="Reaction with\nprimary amines"]; Protein2_Amine -> Crosslinked_Product; }
BS3 amine-to-amine cross-linking mechanism.
Comparative Benchmarking: Experimental Design
To objectively compare these cross-linkers, a multi-faceted experimental approach is required. The following protocols are designed as a self-validating system to assess cross-linking efficiency, cytotoxicity, and the stability of the resulting cross-linked matrix. For this guide, we will use the formation of a cross-linked gelatin hydrogel as our model system, as gelatin is rich in both carboxyl and amine functional groups.
Experimental Workflow Overview
// Nodes Start [label="Start: Prepare Gelatin Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Crosslinking [label="Cross-linking Step:\nDivide gelatin solution into 4 groups.\nAdd 6-Carboxysucrose (+EDC/NHS),\nEDC/NHS, Glutaraldehyde, or BS3.", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate to form hydrogels", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Performance Evaluation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficiency [label="Cross-linking Efficiency\n(Ninhydrin Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity\n(XTT Assay on Extracts)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stability [label="Hydrolytic Stability\n(Swelling & Degradation Study)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Crosslinking; Crosslinking -> Incubation; Incubation -> Analysis; Analysis -> Efficiency; Analysis -> Cytotoxicity; Analysis -> Stability; }
Overall workflow for comparative benchmarking.
Protocol 1: Cross-Linking Efficiency Assessment
Rationale: The efficiency of a cross-linker is a measure of how effectively it consumes the target functional groups to form linkages. The ninhydrin assay quantifies the number of free primary amino groups remaining after the cross-linking reaction. A lower number of free amines indicates higher cross-linking efficiency.
Step-by-Step Methodology:
-
Prepare Gelatin Solution: Dissolve 10% (w/v) porcine gelatin in phosphate-buffered saline (PBS) at 50°C.
-
Aliquot and Add Cross-linkers:
-
Control: Gelatin solution with no cross-linker.
-
6-Carboxysucrose: Add a pre-determined molar excess of 6-Carboxysucrose along with EDC and NHS (to activate the carboxyl group).
-
EDC/NHS: Add a molar excess of EDC and NHS.[21]
-
Glutaraldehyde: Add a final concentration of 0.5% (v/v) glutaraldehyde.[22]
-
BS3: Add a 20-fold molar excess of BS3 to the protein.[23]
-
-
Incubate: Allow the reactions to proceed for 2 hours at room temperature to form hydrogels.
-
Lyophilize: Freeze-dry the hydrogel samples to remove all water.
-
Ninhydrin Assay:
-
Accurately weigh 5 mg of each lyophilized sample.
-
Perform a standard ninhydrin assay to react with the free ε-amino groups of lysine.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of free amino groups remaining relative to the non-cross-linked control.
-
Protocol 2: In Vitro Cytotoxicity Evaluation
Rationale: For any biomaterial application, low cytotoxicity is paramount. Unreacted cross-linker or cytotoxic byproducts can leach from the material and harm cells.[24] This protocol uses an extract-based test, as recommended by ISO 10993-5, to assess the biocompatibility of the cross-linked hydrogels.[25][26]
Step-by-Step Methodology:
-
Prepare Hydrogel Extracts:
-
Prepare hydrogels for each cross-linker group as described in Protocol 1.
-
Sterilize the hydrogels with UV irradiation.
-
Incubate the hydrogels in a complete cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C to create extracts.[26]
-
-
Cell Culture: Seed L929 fibroblast cells (a standard cell line for cytotoxicity testing) in a 96-well plate and culture until they reach ~80% confluency.[27]
-
Treat Cells: Remove the existing media from the cells and replace it with the prepared hydrogel extracts. Include positive (e.g., dilute phenol) and negative (fresh media) controls.
-
Incubate: Culture the cells in the extracts for 24 hours at 37°C.
-
XTT Assay:
Protocol 3: Hydrolytic Stability Assessment
Rationale: The stability of the cross-linked network in a physiological environment is crucial for applications requiring long-term performance.[28][29] This protocol measures the hydrogel's resistance to hydrolytic degradation by tracking its swelling ratio and mass loss over time.
Step-by-Step Methodology:
-
Prepare and Weigh Hydrogels:
-
Prepare disc-shaped hydrogels for each cross-linker group.
-
Record the initial lyophilized weight (W_d,initial) of each disc.
-
-
Incubation Study:
-
Immerse the hydrogel discs in PBS at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the discs.
-
-
Measure Swelling Ratio:
-
Blot excess surface water and record the swollen weight (W_s).
-
Calculate the swelling ratio: (W_s - W_d,final) / W_d,final.
-
-
Measure Mass Loss:
-
After recording the swollen weight, lyophilize the discs to obtain the final dry weight (W_d,final).
-
Calculate the percentage of mass loss: ((W_d,initial - W_d,final) / W_d,initial) * 100.
-
Data Summary and Head-to-Head Comparison
The data from these experiments should be compiled to provide a clear, quantitative comparison of the cross-linkers.
| Performance Metric | 6-Carboxysucrose (Hypothesized) | EDC/NHS | Glutaraldehyde | BS3 |
| Cross-linking Mechanism | Zero-length (Carboxyl-to-Amine) | Zero-length (Carboxyl-to-Amine)[1][4] | Non-zero-length (Amine-to-Amine)[9] | Non-zero-length (Amine-to-Amine)[16] |
| Spacer Arm Length | 0 Å | 0 Å | ~5 Å (variable) | 11.4 Å[10][23] |
| Cross-linking Efficiency | Moderate to High | High | Very High | High |
| Biocompatibility | High (Theoretically) | Good, but byproducts need removal[12] | Low (Known cytotoxic effects)[30] | Good (Water-soluble, low toxicity) |
| Linkage Stability | Stable Amide Bond | Stable Amide Bond[11] | Very Stable Covalent Bonds[13] | Stable Amide Bond[16] |
| Water Solubility | High | High[11] | High[13] | High[16][18] |
Conclusion and Recommendations
As a Senior Application Scientist, my recommendation is to select a cross-linker based on a careful evaluation of your application's specific needs.
-
For applications demanding the highest biocompatibility , such as in situ forming hydrogels for cell encapsulation, 6-Carboxysucrose presents a compelling, albeit novel, option that warrants investigation. Its natural origin is a significant advantage.
-
EDC/NHS remains the go-to choice for creating zero-length amide bonds with high efficiency, particularly when conjugating proteins to carboxyl-containing surfaces or molecules.[1][2]
-
Glutaraldehyde should be reserved for applications where high mechanical strength and stability are paramount and cytotoxicity is not a primary concern, such as in the fixation of tissues for microscopy or the immobilization of enzymes for industrial processes.[13][30]
-
BS3 is the ideal reagent for cross-linking proteins in solution, especially for studying protein-protein interactions on the cell surface, thanks to its high water solubility and membrane impermeability.[16][18]
The robust experimental framework provided in this guide offers a clear path to benchmarking these cross-linkers in your own laboratory. By systematically evaluating efficiency, cytotoxicity, and stability, you can make an informed, data-driven decision to advance your research and development goals.
References
- Recent developments in bioconjugation: From strategies to design and clinical applications. (2026). Biomedicine & Pharmacotherapy.
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed.
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024). Bentham Science.
- A Comparative Guide to EDC/NHS Crosslinking Chemistry. Benchchem.
- Cross-linked protein crystals by glutaraldehyde and their applic
- First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study. PMC.
- Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. (2018). Taylor & Francis Online.
- Cross-linked protein crystals by glutaraldehyde and their applic
- Insights on Chemical Crosslinking Str
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
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- Hydrolytic (In)
- Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biom
- Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. (2017). PMC.
- Evaluation of the In Vitro Cytotoxicity of Crosslinked Biom
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- Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. (2025).
- Evaluation of the in vitro cytotoxicity of cross-linked biom
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- Recent advances in the development of the physically crosslinked hydrogels and their biomedical applications. (2023). Research, Society and Development.
- Product Information Bulletin BS3 Crosslinker. CovaChem.
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- DSS and BS3 Crosslinkers. Thermo Fisher Scientific.
- Protocol for Chemical Cross-Linking.
- Crosslinkers Selection Guide. MilliporeSigma.
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- Chemistry of Crosslinking. Thermo Fisher Scientific.
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- BS3 Crosslinker (disodium). BroadPharm.
- Types of Crosslinkers and Their Applications in Biom
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Safety Operating Guide
A Guide to the Proper Disposal of 6-Carboxysucrose for Laboratory Professionals
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and minimize our ecological footprint. This guide provides essential, step-by-step procedures for the proper disposal of 6-Carboxysucrose, a derivative of sucrose. While 6-Carboxysucrose is not broadly classified as a hazardous material, adherence to proper disposal protocols is paramount to maintaining a safe and compliant laboratory. This document is designed to provide clarity and operational guidance, reflecting a deep commitment to scientific integrity and environmental stewardship.
Understanding the Compound: 6-Carboxysucrose
Key Considerations:
-
Non-Hazardous Nature: Based on the data for sucrose, 6-Carboxysucrose is not expected to be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4]
-
Biodegradability: Sucrose derivatives are generally considered to be biodegradable.[5][6][7] This suggests a lower environmental persistence.
-
Contamination is Key: The primary factor determining the disposal route for 6-Carboxysucrose is whether it has been contaminated with any hazardous materials during the experimental process.
Risk Assessment: Is Your 6-Carboxysucrose Waste Hazardous?
Before proceeding with disposal, a thorough risk assessment is mandatory. The critical question is: Has the 6-Carboxysucrose or its container come into contact with any hazardous substances?
Use the following flowchart to guide your decision-making process:
Caption: Risk assessment for 6-Carboxysucrose waste.
Disposal Protocol for Non-Hazardous 6-Carboxysucrose Waste
If your risk assessment confirms that the 6-Carboxysucrose waste is not contaminated with any hazardous materials, you may proceed with the following disposal methods.
Solid Waste Disposal
This is the most recommended and safest method for disposing of uncontaminated, solid 6-Carboxysucrose.
Step-by-Step Procedure:
-
Containerization: Place the solid 6-Carboxysucrose waste in a sealed, leak-proof container.[2] The original container is ideal if it is intact. If not, use a new, clearly labeled container.
-
Labeling: Label the container clearly as "Non-Hazardous Waste: 6-Carboxysucrose". Ensure the label is legible and securely attached.
-
Segregation: Store the container in a designated area for non-hazardous solid waste, away from incompatible materials.[2]
-
Disposal: Dispose of the container in the regular laboratory solid waste stream, in accordance with your institution's specific procedures for non-hazardous chemical waste.
Drain Disposal (with Caution)
While some non-hazardous, water-soluble chemicals can be disposed of down the drain, this practice is subject to strict institutional and local regulations. The NIH provides guidelines for drain disposal of certain non-hazardous materials.[8][9] However, some safety data sheets for sucrose explicitly state "Do not empty into drains."[1]
Proceed with drain disposal ONLY if your institution's Environmental Health and Safety (EHS) department has explicitly approved this method for non-hazardous carbohydrate derivatives.
If Approved, Follow This Protocol:
-
Verification: Confirm with your EHS department that drain disposal of small quantities of 6-Carboxysucrose is permitted.
-
Dilution: If in solid form, dissolve the 6-Carboxysucrose in a large amount of water.
-
Flushing: Turn on the cold water tap to a steady flow.
-
Slow Pouring: Slowly pour the diluted 6-Carboxysucrose solution down the drain.
-
Continued Flushing: Continue to run cold water for at least two minutes to ensure the substance is thoroughly flushed through the plumbing system.
-
Log Entry: If required by your institution, record the disposal in a laboratory waste log.
Disposal Protocol for Hazardous 6-Carboxysucrose Waste
If the 6-Carboxysucrose waste is contaminated with any hazardous material, it must be treated as hazardous waste.
Step-by-Step Procedure:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containerization: Place the hazardous waste in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Attach a hazardous waste tag to the container. Fill out the tag completely and accurately, listing all constituents and their approximate concentrations.
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
Regulatory Compliance: A Non-Negotiable Responsibility
The disposal of all chemical waste, whether hazardous or non-hazardous, is regulated by federal, state, and local authorities.[3][10] In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which governs waste management.[3]
It is the legal responsibility of the waste generator (the laboratory) to ensure that all waste is characterized and disposed of in compliance with all applicable regulations. [1][10] Always consult your institution's EHS department for specific guidance and to ensure adherence to local regulations, which may be more stringent than federal guidelines.
Summary of Disposal Procedures
| Waste Type | Key Characteristics | Disposal Method |
| Non-Hazardous 6-Carboxysucrose | Uncontaminated solid or aqueous solution. | Primary: Solid waste disposal in a labeled, sealed container. Secondary (with EHS approval): Drain disposal with copious amounts of water. |
| Hazardous 6-Carboxysucrose | Mixed with or contaminated by hazardous materials. | Follow institutional protocols for hazardous chemical waste. Use a hazardous waste tag and arrange for professional disposal. |
Conclusion
The proper disposal of 6-Carboxysucrose, while seemingly straightforward due to its likely non-hazardous nature, requires careful consideration and adherence to established protocols. By conducting a thorough risk assessment and following the step-by-step procedures outlined in this guide, researchers can ensure the safety of their colleagues, protect the environment, and maintain full regulatory compliance. Your commitment to responsible chemical waste management is a cornerstone of scientific excellence.
References
- National Institutes of Health. (2015). NIH Chemical Safety Guide.
- National Institutes of Health. NIH Waste Disposal Guide.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- U.S. Environmental Protection Agency. (2025, December 19).
- National Institutes of Health, Office of Research Facilities. (2022, February 2). Chemical Waste.
- SUCROSE Safety D
- U.S. Environmental Protection Agency. (2025, August 4).
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- U.S. Environmental Protection Agency. VI. Hazardous and Non-Hazardous Solid Waste Requirements for Construction Projects. EPA Archive.
- MCF Environmental Services. (2023, March 14). Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply.
- Sucrose Chemistry and Applications of Sucrochemicals. (Year not specified).
- Sigma-Aldrich. (2026, January 30).
- Thermo Fisher Scientific. (2025, September 7).
- Sriroth, K., Chollakup, R., et al. (Year not specified). Sucrose ester as plasticizer for biodegradable plastic (starch/polycaprolactone blend).
- Sugar fatty acid ester surfactants: Structure and ultimate aerobic biodegradability. (2025, August 6).
- National Center for Biotechnology Inform
- Physico-chemical properties of the new generation IV iron preparations ferumoxytol, iron isomaltoside 1000 and ferric carboxymaltose. (2025, August 9).
- The pharmacology and safety profile of ferric carboxymaltose (Ferinject ® ): structure/reactivity relationships of iron preparations. (Year not specified). Semantic Scholar.
- Physico-chemical properties of the new generation IV iron preparations ferumoxytol, iron isomaltoside 1000 and ferric carboxymaltose. (Year not specified). Academia.edu.
- Hagesaether, E., & Holsaeter, A. M. (2022, September 6). Criticality of Surface Characteristics of Intravenous Iron–Carbohydrate Nanoparticle Complexes: Implications for Pharmacokinetics and Pharmacodynamics. MDPI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
